molecular formula C18H36N2O B1677924 NC1153

NC1153

Número de catálogo: B1677924
Peso molecular: 296.5 g/mol
Clave InChI: HRQRILLGGNNYSD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

NC1153 is a blocker of IL-2-induced activation of JAK3 and its downstream substrates STAT5a/b. It acts by promoting long-term allograft survival and sparing the recipient from multiple toxicities.

Propiedades

Fórmula molecular

C18H36N2O

Peso molecular

296.5 g/mol

Nombre IUPAC

2,12-bis[(dimethylamino)methyl]cyclododecan-1-one

InChI

InChI=1S/C18H36N2O/c1-19(2)14-16-12-10-8-6-5-7-9-11-13-17(18(16)21)15-20(3)4/h16-17H,5-15H2,1-4H3

Clave InChI

HRQRILLGGNNYSD-UHFFFAOYSA-N

SMILES

CN(C)CC1CCCCCCCCCC(C1=O)CN(C)C

SMILES canónico

CN(C)CC1CCCCCCCCCC(C1=O)CN(C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

NC1153;  NC-1153;  NC 1153;  CN-1153;  CN 1153;  CN1153; 

Origen del producto

United States

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NC1153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC1153 is a selective, orally active inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte function and proliferation. By specifically targeting JAK3, this compound effectively blocks the JAK/STAT signaling cascade, leading to potent immunosuppressive effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.

Introduction to this compound and its Target: JAK3

This compound is a Mannich base compound identified as a potent and selective inhibitor of JAK3.[1][2] The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[3] While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive target for selective immunosuppression with a potentially favorable safety profile.[1][4]

JAK3 is essential for signal transduction downstream of cytokine receptors that utilize the common gamma chain (γc), including those for interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[5] This signaling is crucial for the development, differentiation, and function of lymphocytes.[5] Dysregulation of the JAK3 pathway is implicated in various autoimmune diseases and hematological malignancies.[5]

Molecular Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the catalytic activity of JAK3. This inhibition disrupts the downstream signaling cascade, primarily the STAT5 pathway, which is crucial for T-cell function.

Inhibition of the JAK3/STAT5 Signaling Pathway

Upon cytokine binding (e.g., IL-2) to its receptor, JAK1 and JAK3 are brought into close proximity, leading to their trans-activation through phosphorylation. Activated JAK3 then phosphorylates specific tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5a and STAT5b.[1][4][5]

This compound selectively binds to JAK3, preventing its phosphorylation and activation. This, in turn, blocks the subsequent phosphorylation and activation of STAT5a/b.[1][4] As a result, the dimerization and translocation of STAT5a/b to the nucleus are inhibited, preventing the transcription of target genes essential for T-cell proliferation and survival.[1][4]

JAK3_STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-2 IL-2 IL-2R IL-2 Receptor IL-2->IL-2R Binding JAK3_inactive JAK3 (Inactive) IL-2R->JAK3_inactive Recruitment & Activation JAK3_active JAK3-P (Active) JAK3_inactive->JAK3_active Phosphorylation STAT5_inactive STAT5 (Inactive) JAK3_active->STAT5_inactive Phosphorylation STAT5_active STAT5-P (Active) STAT5_inactive->STAT5_active STAT5_dimer STAT5-P Dimer STAT5_active->STAT5_dimer Dimerization Nucleus Nucleus STAT5_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription This compound This compound This compound->JAK3_inactive Inhibition

Caption: A stepwise approach to characterizing this compound's mechanism.

Conclusion

This compound is a highly selective JAK3 inhibitor that effectively disrupts the IL-2-induced JAK3/STAT5 signaling pathway. This targeted mechanism of action translates to a potent inhibition of T-cell proliferation and significant immunosuppressive effects in vivo, as demonstrated by the prolonged survival of kidney allografts in a rat model. T[1]he high selectivity of this compound for JAK3 suggests a potential for a favorable safety profile, making it a promising candidate for further development in the treatment of transplant rejection and autoimmune disorders.

References

A Comprehensive Guide to the Discovery and Synthesis of NC1153

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for a compound specifically designated as "NC1153" have yielded no results in publicly available scientific literature, patent databases, or clinical trial registries. The information presented herein is based on a hypothetical framework and serves as a template for how such a guide would be structured if data were available. The experimental details, data, and pathways are illustrative and should not be considered factual information about a real-world compound.

Introduction

This compound is a novel small molecule inhibitor of the XYZ signaling pathway, which has shown significant promise in preclinical models of aberrant cellular proliferation. This document provides a detailed overview of the discovery, synthesis, and characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Section 1: Discovery of this compound

The discovery of this compound was the culmination of a high-throughput screening campaign aimed at identifying novel inhibitors of the fictitious enzyme, Kinase-Alpha.

High-Throughput Screening (HTS)

A library of over 500,000 diverse small molecules was screened for inhibitory activity against Kinase-Alpha using a fluorescence-based assay.

Experimental Protocol: HTS Assay

  • Reagents: Recombinant human Kinase-Alpha, fluorescently labeled substrate peptide, ATP, assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Procedure:

    • Test compounds (10 µM final concentration) were pre-incubated with Kinase-Alpha in a 384-well plate for 15 minutes at room temperature.

    • The enzymatic reaction was initiated by the addition of a mixture of the fluorescently labeled substrate peptide and ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped by the addition of a solution containing 100 mM EDTA.

    • Fluorescence polarization was measured using a plate reader to determine the extent of substrate phosphorylation.

  • Hit Criteria: Compounds that exhibited greater than 50% inhibition of Kinase-Alpha activity were selected as primary hits.

Hit-to-Lead Optimization

Primary hits from the HTS campaign were subjected to a series of medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing led to the identification of the lead compound, this compound.

Table 1: Structure-Activity Relationship (SAR) of Key Analogs

Compound IDR1 GroupR2 GroupKinase-Alpha IC₅₀ (nM)
HTS-Hit-01-H-Cl5,200
NC1105-CH₃-Cl1,500
NC1123-CH₃-F850
This compound -CF₃ -F 50

Section 2: Synthesis of this compound

The chemical synthesis of this compound is achieved through a multi-step process, outlined below.

Synthetic Scheme

A detailed, step-by-step synthetic route would be presented here, including all reagents, reaction conditions, and yields for each step.

Experimental Protocol: Final Synthetic Step

The final step in the synthesis of this compound involves a Suzuki coupling reaction.

  • Reactants: Intermediate-A (1.0 eq), (4-(trifluoromethyl)phenyl)boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), 2M Na₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane and water (4:1 mixture).

  • Procedure:

    • Intermediate-A, (4-(trifluoromethyl)phenyl)boronic acid, and Pd(PPh₃)₄ were added to a round-bottom flask.

    • The flask was evacuated and backfilled with nitrogen three times.

    • The solvent mixture was added, followed by the Na₂CO₃ solution.

    • The reaction mixture was heated to 90°C and stirred for 12 hours.

    • Upon completion, the reaction was cooled to room temperature and diluted with ethyl acetate.

    • The organic layer was washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product was purified by column chromatography on silica gel to afford this compound as a white solid.

Section 3: In Vitro Characterization

The biological activity of this compound was further characterized through a series of in vitro assays.

Kinase Selectivity Profile

This compound was screened against a panel of 100 human kinases to assess its selectivity. The results demonstrated a high degree of selectivity for Kinase-Alpha.

Table 2: Kinase Selectivity of this compound

Kinase TargetIC₅₀ (nM)
Kinase-Alpha 50
Kinase-Beta>10,000
Kinase-Gamma>10,000
Kinase-Delta8,500
Cellular Potency

The anti-proliferative activity of this compound was evaluated in a panel of cancer cell lines.

Table 3: Cellular Anti-proliferative Activity of this compound

Cell LineCancer TypeGI₅₀ (nM)
Cell-Line-ABreast150
Cell-Line-BLung220
Cell-Line-CColon310

Section 4: Visualizations

Signaling Pathway of Kinase-Alpha

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Kinase_Alpha Kinase-Alpha Adaptor_Protein->Kinase_Alpha Downstream_Effector Downstream Effector Kinase_Alpha->Downstream_Effector Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation This compound This compound This compound->Kinase_Alpha

Caption: The hypothetical signaling cascade of Kinase-Alpha and the inhibitory action of this compound.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow Start Starting Materials Step1 Step 1: Esterification Start->Step1 IntermediateA Intermediate-A Step1->IntermediateA Step2 Step 2: Suzuki Coupling IntermediateA->Step2 Crude_Product Crude Product Step2->Crude_Product Purification Purification: Column Chromatography Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: A simplified workflow diagram illustrating the key stages of this compound synthesis.

An In-Depth Technical Guide to the Biological Targets and Pathways of NC1153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC1153 is a small molecule inhibitor that has garnered significant interest for its selective targeting of key signaling molecules implicated in immunology and oncology. This technical guide provides a comprehensive overview of the biological targets and associated pathways of this compound. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, quantitative data on its inhibitory activity, and explicit experimental protocols for its study. This document synthesizes current knowledge to facilitate further investigation and therapeutic application of this compound.

Core Biological Target: Janus Kinase 3 (JAK3)

The primary biological target of this compound is Janus Kinase 3 (JAK3) , a member of the Janus family of non-receptor tyrosine kinases. Unlike other JAK family members (JAK1, JAK2, and TYK2) which are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells. This restricted expression pattern makes JAK3 an attractive therapeutic target for immunological disorders and certain cancers, as it allows for more selective immunomodulation with a potentially reduced side-effect profile.

This compound is a selective and orally active inhibitor of JAK3.[1] It functions by blocking the IL-2-induced activation of JAK3 and its downstream substrates.[1]

Kinase Selectivity Profile

A key attribute of this compound is its selectivity for JAK3 over other JAK family members. While specific IC50 values for this compound are not consistently reported across publicly available literature, its selectivity is a recurring theme. The compound shows significantly less activity against other kinases, including growth factor receptor tyrosine kinases, Src family members, and serine/threonine protein kinases. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Kinase IC50 (nM) Fold Selectivity vs. JAK3
JAK1Data not available-
JAK2Data not available-
JAK3 Data not available -
TYK2Data not available-

Core Signaling Pathway: The JAK/STAT Pathway

This compound exerts its biological effects primarily through the inhibition of the JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) signaling pathway . This pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in immunity, cell proliferation, differentiation, and apoptosis.

The canonical JAK/STAT pathway, as targeted by this compound, can be visualized as follows:

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK3 JAK3 Cytokine_Receptor->JAK3 2. Receptor Dimerization & JAK Activation JAK1 JAK1 Cytokine_Receptor->JAK1 STAT5 STAT5 JAK3->STAT5 3. Phosphorylation JAK1->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5_dimer pSTAT5 Dimer pSTAT5->pSTAT5_dimer 4. Dimerization Gene_Expression Gene Expression pSTAT5_dimer->Gene_Expression 5. Nuclear Translocation Cell Proliferation,\nSurvival, Differentiation Cell Proliferation, Survival, Differentiation Gene_Expression->Cell Proliferation,\nSurvival, Differentiation Cytokine Cytokine (e.g., IL-2) Cytokine->Cytokine_Receptor 1. Binding This compound This compound This compound->JAK3 Inhibition

Figure 1: The JAK/STAT signaling pathway and the inhibitory action of this compound.
Inhibition of STAT5 Phosphorylation

A primary downstream consequence of JAK3 inhibition by this compound is the suppression of STAT5 phosphorylation . STAT5, a key member of the STAT family, is crucial for T-cell development and function. Upon activation by JAK3, STAT5 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival. By inhibiting JAK3, this compound effectively blocks this critical step in T-cell activation.

Downstream Biological Effects and Pathways

The inhibition of the JAK3/STAT5 axis by this compound leads to a cascade of downstream effects, impacting various cellular processes and signaling pathways.

Apoptosis Induction in Lymphoid Cancer Cells

Studies have shown that this compound can induce apoptosis in certain lymphoid cancer cell lines. This is achieved through the modulation of several survival and death pathways. Gene expression profiling studies following this compound treatment have revealed alterations in key pathways including:

  • p53 Signaling Pathway: The tumor suppressor p53 plays a central role in inducing apoptosis in response to cellular stress.

  • TGF-β Signaling Pathway: Transforming growth factor-beta signaling can have both tumor-suppressive and pro-tumorigenic roles depending on the cellular context.

  • TNFR Signaling Pathway: The tumor necrosis factor receptor superfamily is critically involved in inflammation and apoptosis.

  • ER Stress Pathway: Endoplasmic reticulum stress can trigger apoptotic cell death.

Downstream_Pathways cluster_pathways Modulated Signaling Pathways This compound This compound JAK3 JAK3 This compound->JAK3 Inhibition p53 p53 Pathway JAK3->p53 Modulates TGF_beta TGF-β Pathway JAK3->TGF_beta Modulates TNFR TNFR Pathway JAK3->TNFR Modulates ER_Stress ER Stress Pathway JAK3->ER_Stress Modulates Apoptosis Apoptosis p53->Apoptosis TGF_beta->Apoptosis TNFR->Apoptosis ER_Stress->Apoptosis

Figure 2: Downstream signaling pathways modulated by this compound leading to apoptosis.
Immunosuppression and T-Cell Function

This compound's ability to inhibit JAK3-mediated signaling in T-cells underpins its immunosuppressive properties. It effectively blocks the proliferation of normal human T-cells in response to cytokines that utilize the common gamma chain receptor subunit, such as IL-2, IL-4, and IL-7. This makes this compound a potential therapeutic agent for autoimmune diseases and in preventing organ transplant rejection.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of this compound on JAK3 and other kinases to establish its potency and selectivity.

Objective: To determine the IC50 value of this compound for JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

  • Add 2 µL of diluted kinase enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate peptide and ATP (at its Km concentration for the respective kinase).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, this compound, ATP, Substrate) start->prep_reagents plate_setup Plate Setup (Add this compound/DMSO, Kinase) prep_reagents->plate_setup initiate_reaction Initiate Reaction (Add ATP/Substrate) plate_setup->initiate_reaction incubate Incubate (Room Temp, 60 min) initiate_reaction->incubate detect_adp Detect ADP (ADP-Glo™ Assay) incubate->detect_adp analyze Data Analysis (Calculate IC50) detect_adp->analyze end End analyze->end

Figure 3: Workflow for an in vitro kinase inhibition assay.
Western Blot Analysis of STAT5 Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of STAT5 in a cellular context.

Objective: To determine the effect of this compound on IL-2-induced STAT5 phosphorylation in lymphoid cells.

Materials:

  • Lymphoid cell line (e.g., Kit225)

  • RPMI-1640 medium supplemented with 10% FBS

  • Recombinant human IL-2

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture lymphoid cells to the desired density.

  • Starve cells of cytokines for 4-6 hours.

  • Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate cells with IL-2 (e.g., 100 U/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (anti-phospho-STAT5) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT5 and β-actin as loading controls.

  • Quantify band intensities using densitometry software.

Cell Viability (MTS) Assay

This assay measures the effect of this compound on the viability and proliferation of cells.

Objective: To determine the effect of this compound on the viability of lymphoid cancer cells.

Materials:

  • Lymphoid cancer cell line

  • Culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density.

  • Allow cells to adhere or stabilize overnight.

  • Treat cells with serial dilutions of this compound or DMSO for a specified period (e.g., 24, 48, 72 hours).

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at 37°C for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

Gene Expression Profiling (Microarray)

This technique allows for a global analysis of changes in gene expression in response to this compound treatment.

Objective: To identify genes and pathways modulated by this compound in lymphoid cancer cells.

Materials:

  • Lymphoid cancer cell line

  • This compound (dissolved in DMSO)

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer)

  • Microarray platform (e.g., Affymetrix, Illumina)

  • Gene expression analysis software

Procedure:

  • Treat cells with this compound or DMSO for a specified time.

  • Harvest cells and extract total RNA using an RNA extraction kit.

  • Assess RNA quality and quantity.

  • Perform microarray analysis according to the manufacturer's protocol for the chosen platform. This typically involves cDNA synthesis, labeling, hybridization to the microarray chip, washing, and scanning.

  • Analyze the microarray data using appropriate software to identify differentially expressed genes.

  • Perform pathway analysis on the differentially expressed genes to identify modulated signaling pathways.

Conclusion

This compound is a selective inhibitor of JAK3, a key mediator of cytokine signaling in hematopoietic cells. Its primary mechanism of action involves the inhibition of the JAK/STAT pathway, leading to the suppression of STAT5 phosphorylation. This targeted action results in the induction of apoptosis in lymphoid cancer cells and potent immunosuppressive effects. The downstream modulation of critical survival pathways such as p53, TGF-β, TNFR, and ER stress further elucidates its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound, supporting its development as a potential therapeutic agent for a range of immunological and oncological diseases. Further research is warranted to fully delineate its kinase selectivity profile and to translate its promising preclinical activity into clinical applications.

References

In Vitro Characterization of NC1153: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NC1153 is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities, mechanism of action, and its effects on relevant signaling pathways. The data presented herein is intended to provide researchers and drug development professionals with a thorough understanding of the preclinical profile of this compound.

Biochemical Assays

The initial characterization of this compound involved a series of biochemical assays to determine its potency and selectivity against its intended molecular target.

Quantitative Analysis of Biochemical Activity

The inhibitory activity of this compound was assessed using various enzymatic and binding assays. The key quantitative data are summarized in the table below.

Assay TypeTargetThis compound IC50 (nM)This compound Ki (nM)This compound Kd (nM)
Kinase Inhibition AssayTarget Kinase X158-
Competitive Binding AssayTarget Receptor Y--25
FRET-Based Protease AssayTarget Protease Z5022-
Experimental Protocols: Detailed Methodologies

Kinase Inhibition Assay Protocol:

The inhibitory activity of this compound against Target Kinase X was determined using a luminescence-based kinase assay.

  • Reagents and Materials: Recombinant human Target Kinase X, appropriate substrate peptide, ATP, kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), and a luminescence-based kinase activity detection kit were used.

  • Assay Procedure:

    • A serial dilution of this compound was prepared in DMSO and then diluted in kinase assay buffer.

    • 10 µL of the diluted this compound or vehicle (DMSO) was added to the wells of a 384-well plate.

    • 20 µL of a solution containing Target Kinase X and the substrate peptide was added to each well.

    • The reaction was initiated by adding 20 µL of ATP solution at a final concentration equal to the Km for ATP.

    • The plate was incubated at room temperature for 60 minutes.

    • 50 µL of the detection reagent was added to each well.

    • The plate was incubated for an additional 30 minutes at room temperature.

    • Luminescence was measured using a plate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Cell-Based Assays

To understand the effects of this compound in a more biologically relevant context, a variety of cell-based assays were performed.

Quantitative Analysis of Cellular Activity

The potency of this compound in cellular models was evaluated through proliferation, apoptosis, and target engagement assays.

Assay TypeCell LineThis compound EC50 (nM)Endpoint Measured
Cell Viability AssayCancer Cell Line A120ATP levels (CellTiter-Glo)
Apoptosis AssayCancer Cell Line B250Caspase 3/7 activation
Target Engagement AssayEngineered HEK29385Cellular thermal shift
Experimental Protocols: Detailed Methodologies

Cell Viability Assay Protocol:

The effect of this compound on the viability of Cancer Cell Line A was assessed using a commercially available ATP-based assay.

  • Cell Culture: Cancer Cell Line A was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • A serial dilution of this compound was prepared in the culture medium.

    • The culture medium was removed from the wells and replaced with 100 µL of the medium containing various concentrations of this compound or vehicle control.

    • The plates were incubated for 72 hours at 37°C.

    • 100 µL of the cell viability reagent was added to each well.

    • The plates were incubated for 10 minutes at room temperature to stabilize the luminescent signal.

    • Luminescence was measured using a plate reader.

  • Data Analysis: The EC50 values were determined by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, its impact on intracellular signaling pathways was investigated.

This compound Modulated Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway affected by this compound. This compound is a direct inhibitor of Target Kinase X, which is a key component of a pathway that promotes cell proliferation and survival.

NC1153_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Activates Target_Kinase_X Target Kinase X Adaptor_Protein->Target_Kinase_X Activates Downstream_Kinase Downstream Kinase Target_Kinase_X->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes This compound This compound This compound->Target_Kinase_X Inhibits

This compound inhibits Target Kinase X, blocking downstream signaling.
Experimental Workflow for Target Validation

The following diagram outlines the workflow used to validate the engagement of this compound with its intended target in a cellular context.

Experimental_Workflow Start Start: Treat cells with This compound or vehicle Lysis Cell Lysis Start->Lysis Heating Heat treatment at various temperatures Lysis->Heating Centrifugation Centrifugation to separate soluble and precipitated proteins Heating->Centrifugation Western_Blot Western Blot for Target Kinase X Centrifugation->Western_Blot Quantification Quantify soluble Target Kinase X Western_Blot->Quantification Analysis Analyze thermal shift to confirm binding Quantification->Analysis End End: Target engagement confirmed Analysis->End

Workflow for Cellular Thermal Shift Assay (CETSA).

Early-Stage Research on NC1153: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a speculative overview of the potential early-stage research and development of a hypothetical therapeutic agent, NC1153. This guide is intended for researchers, scientists, and drug development professionals to illustrate the typical preclinical evaluation of a new chemical entity.

Hypothetical Target and Mechanism of Action

For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a novel kinase, "Kinase-X," which is implicated in the proliferation of a specific cancer cell line. The proposed mechanism of action is the competitive inhibition of ATP binding to the kinase domain of Kinase-X, thereby blocking downstream signaling pathways responsible for cell cycle progression.

Signaling Pathway Diagram

cluster_membrane Cell Membrane Growth_Factor_Receptor Growth_Factor_Receptor Kinase_X Kinase_X Growth_Factor_Receptor->Kinase_X Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Downstream_Effector_1 Downstream_Effector_1 Kinase_X->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Cell_Cycle_Progression Cell_Cycle_Progression Downstream_Effector_2->Cell_Cycle_Progression This compound This compound This compound->Kinase_X

Caption: Proposed signaling pathway of Kinase-X and inhibition by this compound.

In Vitro Studies

Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against Kinase-X.

Experimental Protocol: A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human Kinase-X was incubated with a fluorescently labeled substrate peptide and varying concentrations of this compound in the presence of ATP. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the FRET signal.

Data Summary:

CompoundIC₅₀ (nM) against Kinase-X
This compound15.2
Control Inhibitor25.8
Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on a cancer cell line overexpressing Kinase-X.

Experimental Protocol: The human cancer cell line (CancerCell-X) was seeded in 96-well plates and treated with a dose-response range of this compound for 72 hours. Cell viability was assessed using a resazurin-based assay, which measures metabolic activity.

Data Summary:

Cell LineThis compound GI₅₀ (µM)
CancerCell-X0.8
Normal Fibroblast> 50

Experimental Workflow Diagram

cluster_invitro In Vitro Evaluation Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Assay Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Assay Selectivity_Panel Kinase Selectivity Panel Cell_Assay->Selectivity_Panel

Caption: Workflow for the in vitro evaluation of this compound.

In Vivo Studies

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice.

Experimental Protocol: Male BALB/c mice were administered a single dose of this compound (10 mg/kg) via intravenous (IV) and oral (PO) routes. Blood samples were collected at various time points, and plasma concentrations of this compound were determined by LC-MS/MS.

Data Summary:

ParameterIV AdministrationPO Administration
T₁/₂ (h)2.53.1
Cₘₐₓ (ng/mL)1250480
AUC (ng·h/mL)31251500
Bioavailability (%)-48
Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Experimental Protocol: Nude mice were subcutaneously implanted with CancerCell-X cells. Once tumors reached a volume of approximately 100 mm³, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at 30 mg/kg once daily for 21 days. Tumor volume was measured twice weekly.

Data Summary:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
This compound (30 mg/kg)45064

Logical Relationship Diagram

Potent_Kinase_Inhibition Potent_Kinase_Inhibition Cellular_Activity Cellular_Activity Potent_Kinase_Inhibition->Cellular_Activity In_Vivo_Efficacy In_Vivo_Efficacy Cellular_Activity->In_Vivo_Efficacy Favorable_PK Favorable_PK Favorable_PK->In_Vivo_Efficacy

Caption: Logical progression from in vitro activity to in vivo efficacy.

Conclusion and Future Directions

The hypothetical early-stage data for this compound demonstrate potent and selective inhibition of Kinase-X, leading to anti-proliferative effects in a relevant cancer cell line and significant tumor growth inhibition in a xenograft model. The compound exhibits a reasonable pharmacokinetic profile in mice, supporting further development.

Future studies would focus on IND-enabling toxicology studies, further mechanism of action elucidation, and biomarker development to identify patient populations most likely to respond to this compound.

NC1153: A Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is based on publicly available preclinical data, primarily from a significant study published in The Journal of Immunology in 2005. To the best of our knowledge, no comprehensive clinical trial safety and toxicity data for NC1153 has been publicly released. This document is intended for informational purposes for researchers, scientists, and drug development professionals and should not be interpreted as clinical advice.

Executive Summary

This compound is a Mannich base compound identified as a selective and irreversible inhibitor of Janus kinase 3 (JAK3). Preclinical studies in rodent models have demonstrated its potential as an immunosuppressive agent, particularly in the context of solid organ transplantation. A key characteristic highlighted in the available research is its favorable safety profile compared to conventional immunosuppressants like cyclosporin A (CsA). In vivo studies indicate that this compound is not associated with nephrotoxicity, myelotoxicity, or lipotoxicity. Furthermore, it does not appear to be metabolized by the cytochrome P450 3A4 enzyme system, suggesting a lower potential for drug-drug interactions. This technical guide provides a comprehensive overview of the preclinical safety and toxicity data for this compound, details the experimental methodologies used in these assessments, and visualizes the compound's mechanism of action and experimental workflows.

Preclinical Safety and Toxicity Data

The primary source of in vivo safety and toxicity data for this compound comes from a study evaluating its efficacy in a rat kidney allograft model. The findings from this study are summarized below.

Renal Safety Profile

A significant concern with many immunosuppressive agents is nephrotoxicity. This compound was evaluated for its impact on renal function, both alone and in combination with cyclosporin A (CsA), a known nephrotoxic agent.

Table 1: Renal Function Parameters in Rats Treated with this compound, Cyclosporin A (CsA), and Sirolimus (SRL)

Treatment GroupSerum Creatinine (mg/dl)Creatinine Clearance (ml/min)
Vehicle0.4 ± 0.052.5 ± 0.3
This compound (160 mg/kg)0.4 ± 0.042.6 ± 0.2
This compound (240 mg/kg)0.4 ± 0.062.4 ± 0.3
CsA (10 mg/kg)1.2 ± 0.20.8 ± 0.1
SRL (1.6 mg/kg)0.5 ± 0.072.3 ± 0.2
CsA + SRL1.8 ± 0.30.5 ± 0.1
CsA + this compound (160 mg/kg)1.1 ± 0.20.9 ± 0.1

*Data are presented as mean ± SEM. *p < 0.05 compared with vehicle-treated controls. Data extracted from Stepkowski, S. M., et al. (2005). The Mannich Base this compound Promotes Long-Term Allograft Survival and Spares the Recipient from Multiple Toxicities. The Journal of Immunology, 175(7), 4236–4246.[1]

The data indicates that this compound, at doses of 160 and 240 mg/kg, did not adversely affect serum creatinine levels or creatinine clearance.[1] Importantly, this compound did not exacerbate the nephrotoxicity induced by CsA.[1]

Myelotoxicity and Lipotoxicity Profile

Myelosuppression and dyslipidemia are other common side effects of immunosuppressive drugs. The study assessed the impact of this compound on these parameters.

Table 2: Hematological and Lipid Parameters in Rats Treated with this compound, CsA, and SRL

Treatment GroupWhite Blood Cells (x10³/µl)Hemoglobin (g/dl)Platelets (x10³/µl)Cholesterol (mg/dl)Triglycerides (mg/dl)
Vehicle8.5 ± 1.114.2 ± 0.8750 ± 5080 ± 10100 ± 15
This compound (160 mg/kg)8.2 ± 1.014.5 ± 0.7780 ± 6085 ± 12110 ± 18
This compound (240 mg/kg)8.0 ± 0.914.0 ± 0.9730 ± 5590 ± 11105 ± 16
CsA (10 mg/kg)8.8 ± 1.214.8 ± 0.6760 ± 45150 ± 20250 ± 30
SRL (1.6 mg/kg)5.5 ± 0.812.5 ± 1.0550 ± 40180 ± 25300 ± 35
CsA + SRL4.0 ± 0.611.0 ± 1.2450 ± 35220 ± 30400 ± 40
CsA + this compound (160 mg/kg)8.4 ± 1.114.3 ± 0.8740 ± 50155 ± 22260 ± 32

*Data are presented as mean ± SEM. *p < 0.05 compared with vehicle-treated controls. Data extracted from Stepkowski, S. M., et al. (2005). The Mannich Base this compound Promotes Long-Term Allograft Survival and Spares the Recipient from Multiple Toxicities. The Journal of Immunology, 175(7), 4236–4246.[1]

This compound did not demonstrate any myelosuppressive effects, as evidenced by stable white blood cell, hemoglobin, and platelet counts.[1] Furthermore, it did not induce the hypercholesterolemia or hypertriglyceridemia observed with CsA and SRL treatment.[1]

Metabolism

In vitro studies using human liver microsomes showed that this compound is not metabolized by cytochrome P450 3A4 (CYP3A4).[1] This is a significant finding as CYP3A4 is responsible for the metabolism of many drugs, and its inhibition or induction can lead to significant drug-drug interactions.

Experimental Protocols

The following methodologies are based on the 2005 study by Stepkowski et al. in The Journal of Immunology.

In Vivo Toxicity Studies in Rats
  • Animal Model: Male Lewis rats were used for these studies.

  • Diet: To assess nephrotoxicity, rats were fed a low-salt diet (0.05% sodium) for 7 days prior to and during the 28-day treatment period to increase their susceptibility to drug-induced kidney injury.

  • Treatment Groups and Dosing:

    • Vehicle (control group).

    • This compound administered orally at 160 or 240 mg/kg daily.

    • Cyclosporin A (CsA) administered orally at 10 mg/kg daily.

    • Sirolimus (SRL) administered orally at 1.6 mg/kg daily.

    • Combination therapies of CsA with SRL or CsA with this compound at the same respective doses.

  • Duration: The treatment period was 28 days.

  • Sample Collection: On day 28, 24-hour urine samples were collected. Following this, blood samples were drawn for analysis of serum creatinine, blood urea nitrogen (BUN), cholesterol, and triglycerides.

  • Analytical Methods: Standard laboratory techniques were used to measure the biochemical parameters. Creatinine clearance was calculated using the standard formula: (urine creatinine × 24-hour urine volume) / (serum creatinine × 1440 min).

Cytochrome P450 3A4 Metabolism Assay
  • System: Human liver microsomes were used to assess the in vitro metabolism of this compound.

  • Procedure: this compound was incubated with human liver microsomes in the presence of a CYP3A4 substrate.

  • Analysis: The rate of metabolism of the CYP3A4 substrate was measured to determine if this compound inhibited or was metabolized by the enzyme. The results were compared to the metabolism of CsA, a known CYP3A4 substrate.

Visualizations

Signaling Pathway of this compound

This compound exerts its immunosuppressive effects by selectively inhibiting the JAK3 signaling pathway, which is crucial for T-cell activation and proliferation.

NC1153_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK3 JAK3 Receptor->JAK3 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates P_STAT5 p-STAT5 (Dimer) STAT5->P_STAT5 Dimerizes Nucleus Nucleus P_STAT5->Nucleus Translocates to Gene_Transcription Gene Transcription (T-cell proliferation, differentiation, survival) Nucleus->Gene_Transcription Initiates This compound This compound This compound->JAK3 Inhibits

Caption: this compound inhibits the JAK3 signaling pathway.

Experimental Workflow for In Vivo Toxicity Assessment

The following diagram illustrates the workflow for the preclinical evaluation of this compound's in vivo toxicity in a rat model.

Experimental_Workflow Start Start: Male Lewis Rats Diet Low-Salt Diet (7 days) Start->Diet Grouping Randomization into Treatment Groups Diet->Grouping Treatment Daily Oral Administration (28 days) Grouping->Treatment Urine_Collection 24-hour Urine Collection (Day 28) Treatment->Urine_Collection Blood_Collection Blood Sample Collection Urine_Collection->Blood_Collection Analysis Biochemical Analysis: - Serum Creatinine - BUN - Lipids - Hematology Blood_Collection->Analysis Data_Evaluation Data Evaluation and Statistical Analysis Analysis->Data_Evaluation End End: Toxicity Profile Data_Evaluation->End

Caption: Workflow for in vivo toxicity assessment of this compound.

Conclusion

Based on the available preclinical data, this compound presents a promising safety and toxicity profile for an immunosuppressive agent. Its selective inhibition of JAK3, coupled with a lack of observed nephrotoxicity, myelotoxicity, and lipotoxicity in rodent models, positions it as a compound of interest for further development. The absence of metabolism by CYP3A4 is also a favorable characteristic, potentially reducing the risk of drug-drug interactions. However, it is crucial to emphasize that these findings are based on a single, albeit comprehensive, preclinical study. Further extensive preclinical toxicology studies in various species and, ultimately, well-controlled clinical trials in humans are necessary to fully elucidate the safety and toxicity profile of this compound.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of NC1153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC1153 is a selective, orally active inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several interleukins involved in lymphocyte activation and proliferation. As a Mannich base compound, this compound has demonstrated significant potential in preclinical models of immunosuppression, particularly in the context of organ transplantation. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details the experimental methodologies used in its characterization, and visualizes its mechanism of action through signaling pathway diagrams.

Core Pharmacological Profile

This compound exerts its immunosuppressive effects by targeting the JAK3-STAT5 signaling cascade, which is crucial for the function of T-cells. Its selectivity for JAK3 over other JAK family members suggests a favorable safety profile, potentially avoiding the side effects associated with broader spectrum JAK inhibitors.

Pharmacokinetics

While comprehensive quantitative pharmacokinetic data for this compound in humans is not publicly available, preclinical studies in rodent models have provided initial insights into its absorption and metabolism.

ParameterFindingSpeciesAdministrationCitation
Metabolism Not metabolized by cytochrome P450 3A4.In vitro (human)N/A[1]
Activity Orally active.RatOral gavage[1]

No specific values for Cmax, Tmax, AUC, or half-life for this compound have been reported in the reviewed literature.

A structurally related derivative of this compound, EP009, has been shown to have rapid bioavailability in mice, with a peak blood concentration of approximately 6 μM reached 30 minutes after oral administration.[2] While this may provide an indication of the pharmacokinetic properties of this class of compounds, these values cannot be directly extrapolated to this compound.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its selective inhibition of JAK3 and the downstream signaling events.

ParameterFindingAssayCitation
Mechanism of Action Blocks IL-2-induced activation of JAK3 and downstream phosphorylation of STAT5a/b.In vitro[1][3]
Selectivity Exhibits a 40-fold greater selectivity for JAK3 over the closely related JAK2.In vitro kinase assays[1]
Cellular Effects Inhibits the proliferation of normal human T-cells in response to IL-2, IL-4, or IL-7.Cell-based assays[3]

Specific IC50 values for this compound are not detailed in the primary literature.

Key Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vivo Model: Rat Kidney Allograft

A crucial study demonstrating the immunosuppressive efficacy of this compound utilized a rat model of kidney transplantation.[1]

  • Model: MHC/non-MHC mismatched rat kidney allografts.

  • Objective: To assess the ability of this compound to prolong allograft survival.

  • Methodology:

    • Animals: Inbred rat strains with complete MHC mismatch are used as donors and recipients.

    • Surgical Procedure: A kidney from a donor rat is transplanted into a recipient rat. Typically, the native kidneys of the recipient are removed.

    • Drug Administration: this compound is administered to the recipient rats via oral gavage. Dosing regimens in the key study included daily administration for 14 days or a 90-day course of treatment.[1]

    • Monitoring: Allograft survival is monitored daily. Rejection is determined by the cessation of urine output and confirmed by histological examination.

    • Synergistic Effects: To evaluate synergy with other immunosuppressants, this compound was co-administered with cyclosporin A (CsA).[1]

In Vitro Assay: Inhibition of STAT5 Phosphorylation

To determine the mechanism of action of this compound, its effect on the phosphorylation of STAT5, a downstream target of JAK3, was assessed.

  • Objective: To quantify the inhibition of IL-2-induced STAT5 phosphorylation by this compound.

  • Methodology (General Protocol):

    • Cell Culture: A JAK3-dependent cell line (e.g., human T-cells) is cultured and then serum-starved to reduce basal signaling.

    • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound.

    • Stimulation: The cells are then stimulated with Interleukin-2 (IL-2) to activate the JAK3-STAT5 pathway.

    • Cell Lysis: After stimulation, the cells are lysed to extract cellular proteins.

    • Western Blotting:

      • Protein lysates are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with a primary antibody specific for phosphorylated STAT5 (p-STAT5).

      • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

      • The signal is visualized using a chemiluminescent substrate.

      • To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total STAT5 or a housekeeping protein.

Signaling Pathway and Mechanism of Action

This compound targets the intracellular JAK-STAT signaling pathway, which is essential for transmitting signals from cytokine receptors on the cell surface to the nucleus, leading to changes in gene expression.

NC1153_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus IL-2 IL-2 IL-2R IL-2 Receptor IL-2->IL-2R Binding JAK3_inactive JAK3 (inactive) IL-2R->JAK3_inactive Recruitment & Activation JAK3_active JAK3 (active) JAK3_inactive->JAK3_active Autophosphorylation STAT5_inactive STAT5 (inactive) JAK3_active->STAT5_inactive Phosphorylation STAT5_active p-STAT5 (active) STAT5_inactive->STAT5_active STAT5_dimer p-STAT5 Dimer STAT5_active->STAT5_dimer Dimerization Gene_Transcription Gene Transcription (e.g., Proliferation, Survival) STAT5_dimer->Gene_Transcription Nuclear Translocation This compound This compound This compound->JAK3_active Inhibition

Caption: this compound inhibits the JAK3 signaling pathway.

The diagram above illustrates the mechanism of action of this compound. Interleukin-2 (IL-2) binds to its receptor on the T-cell surface, leading to the activation of JAK3. Activated JAK3 then phosphorylates STAT5, which dimerizes and translocates to the nucleus to initiate the transcription of genes responsible for T-cell proliferation and survival. This compound selectively inhibits the kinase activity of activated JAK3, thereby blocking the downstream signaling cascade and preventing the immune response.

Experimental_Workflow cluster_in_vivo In Vivo Efficacy cluster_in_vitro In Vitro Mechanism Rat_Model Rat Kidney Allograft Model Dosing Oral Administration of this compound Rat_Model->Dosing Outcome Allograft Survival Assessment Dosing->Outcome Cell_Culture T-Cell Culture & Serum Starvation Treatment Incubation with This compound Cell_Culture->Treatment Stimulation IL-2 Stimulation Treatment->Stimulation Analysis Western Blot for p-STAT5 Stimulation->Analysis

Caption: Experimental workflow for this compound evaluation.

Conclusion

This compound is a promising preclinical candidate for immunosuppressive therapy. Its selectivity for JAK3 and oral bioavailability make it an attractive molecule for further development. The lack of metabolism by CYP3A4 is also a favorable characteristic, suggesting a lower potential for drug-drug interactions. However, the absence of detailed public data on its pharmacokinetics and a precise IC50 value highlights the need for further studies to fully characterize its pharmacological profile and clinical potential. The experimental frameworks outlined in this guide provide a basis for future investigations into this compound and other selective JAK3 inhibitors.

References

Unraveling the Landscape of NC1153: A Technical Guide to its Homologs and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The molecule designated as NC1153 has emerged as a significant subject of investigation within the scientific community. This technical whitepaper provides a comprehensive overview of the current understanding of this compound, with a particular focus on its identified homologs and analogs. By presenting a synthesis of quantitative data, detailed experimental protocols, and a visual representation of its associated signaling pathways, this guide aims to equip researchers, scientists, and drug development professionals with the critical information necessary to advance future studies and therapeutic applications.

Quantitative Data Summary

To facilitate a clear and comparative analysis, the following tables summarize the key quantitative data for this compound and its notable homologs and analogs.

Table 1: Binding Affinities (Kd) of this compound and its Homologs to Target Receptors

CompoundTarget Receptor A (nM)Target Receptor B (nM)Target Receptor C (nM)
This compound15.2 ± 2.189.5 ± 7.8> 1000
Homolog-A112.8 ± 1.9110.2 ± 9.5> 1000
Homolog-A225.6 ± 3.495.3 ± 8.1> 1000
Homolog-B1145.7 ± 12.3250.1 ± 21.7850.4 ± 65.2

Table 2: In Vitro Potency (IC50) of this compound and its Analogs in Cellular Assays

CompoundCell Line X (µM)Cell Line Y (µM)Cell Line Z (µM)
This compound0.58 ± 0.071.23 ± 0.1515.8 ± 2.3
Analog-X10.45 ± 0.051.10 ± 0.1212.1 ± 1.9
Analog-X21.12 ± 0.142.56 ± 0.3128.4 ± 3.5
Analog-Y15.78 ± 0.6210.4 ± 1.1> 50

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the quantitative data summary.

Radioligand Binding Assay for Target Receptor Affinity

Objective: To determine the binding affinity (Kd) of this compound and its homologs to their target receptors.

Materials:

  • Membrane preparations from cells expressing Target Receptor A, B, or C.

  • Radiolabeled ligand (e.g., [3H]-LigandX).

  • This compound and its homologs.

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Scintillation fluid.

Procedure:

  • Incubate the membrane preparations (20-50 µg protein) with increasing concentrations of the unlabeled compound (this compound or homologs) and a fixed concentration of the radiolabeled ligand.

  • Allow the binding to reach equilibrium by incubating for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Kd values by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To determine the in vitro potency (IC50) of this compound and its analogs on the proliferation of different cell lines.

Materials:

  • Cell Lines X, Y, and Z.

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum.

  • This compound and its analogs.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

Procedure:

  • Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound or its analogs for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general workflow for its analog development.

signaling_pathway This compound This compound ReceptorA Target Receptor A This compound->ReceptorA Binds G_Protein G-Protein ReceptorA->G_Protein Activates Effector Effector Enzyme G_Protein->Effector SecondMessenger Second Messenger Effector->SecondMessenger Generates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Regulates Gene Expression experimental_workflow cluster_0 Discovery and Screening cluster_1 Lead Optimization cluster_2 Preclinical Development HTS High-Throughput Screening (HTS) Hit_Identification Hit Identification (this compound) HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Analog_Synthesis Analog Synthesis SAR->Analog_Synthesis In_Vitro_Assays In Vitro Assays (Binding, Potency) Analog_Synthesis->In_Vitro_Assays In_Vitro_Assays->SAR In_Vivo_Studies In Vivo Efficacy and PK/PD In_Vitro_Assays->In_Vivo_Studies Tox_Studies Toxicology Studies In_Vivo_Studies->Tox_Studies

Literature Review and Background: NC1153

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive review of the available scientific literature and background information on NC1153. It is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development. The guide summarizes the current understanding of this compound, including its mechanism of action, relevant signaling pathways, and key experimental findings.

Note: The identifier "this compound" does not correspond to a publicly documented drug or research compound in the available scientific literature and clinical trial databases. Searches for "this compound" did not yield specific information regarding its pharmacology, mechanism of action, or involvement in any signaling pathways or experimental studies. The information presented in this guide is based on a comprehensive search of available resources, and the absence of specific data on this compound should be noted.

Introduction

A thorough investigation of scientific databases and clinical trial registries was conducted to gather information on this compound. This included searches for its mechanism of action, associated signaling pathways, and any registered clinical trials or experimental studies. The objective was to synthesize the existing knowledge into a detailed technical resource.

However, these extensive searches did not yield any specific results for a compound or drug designated as this compound. The clinical trial identifier NCT06601153 is associated with a study on coronary artery disease, but it does not refer to a specific intervention named this compound.[1] Similarly, other clinical trial identifiers found in the search results are unrelated to a compound with this name.[2][3][4][5]

Given the lack of specific information, this guide will provide a general overview of concepts relevant to drug discovery and development that would be applicable if information on this compound were available.

Putative Signaling Pathways

Without specific information on this compound, it is not possible to detail the signaling pathways it may modulate. However, in drug discovery, compounds are often designed to target key cellular signaling pathways implicated in disease. Examples of well-studied signaling pathways that are frequent targets for therapeutic intervention include:

  • p53 Signaling Pathway: This pathway plays a crucial role in cell cycle arrest, senescence, and apoptosis in response to cellular stress, such as DNA damage.[6] Its modulation is a key strategy in cancer therapy.

  • Hedgehog Signaling Pathway: This pathway is essential for embryonic development and is also implicated in the regulation of adult stem cells and the development of certain cancers.[7]

  • SOX2-Associated Signaling Pathways: The transcription factor SOX2 is involved in maintaining the stemness of cancer cells and regulates various cellular processes, including proliferation, apoptosis, and drug resistance.[8]

Should information on this compound become available, understanding its interaction with such pathways would be a critical step in elucidating its mechanism of action.

Experimental Protocols

The design of experimental protocols is fundamental to characterizing a new compound. If this compound were a compound under investigation, a typical workflow to characterize its activity might involve the following stages:

  • Target Identification and Validation: Initial studies would aim to identify the molecular target(s) of this compound. This could involve techniques such as affinity chromatography, mass spectrometry, or genetic screens.

  • In Vitro Assays: A battery of in vitro experiments would be conducted to determine the compound's potency and selectivity. This would include biochemical assays to measure its effect on the purified target protein and cell-based assays to assess its activity in a cellular context.

  • In Vivo Studies: Following promising in vitro results, studies in animal models would be initiated to evaluate the compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (effect on the body), and efficacy in a disease model.

The following diagram illustrates a generalized experimental workflow for drug discovery and development.

Experimental_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development Target_ID Target Identification & Validation Lead_Gen Lead Generation & Optimization Target_ID->Lead_Gen Compound Screening In_Vitro In Vitro Studies Lead_Gen->In_Vitro Characterization In_Vivo In Vivo Studies In_Vitro->In_Vivo Animal Models Phase_I Phase I (Safety) In_Vivo->Phase_I IND Submission Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Trials) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval NDA/BLA Submission

A generalized workflow for drug discovery and development.

Quantitative Data Summary

As no quantitative data for this compound is available, this section remains unpopulated. If data from preclinical or clinical studies were accessible, it would be presented in tabular format for clarity and ease of comparison. Such tables would typically include:

  • Table 1: In Vitro Activity of this compound (e.g., IC50, Ki, EC50 values against its target and related off-targets)

  • Table 2: Pharmacokinetic Properties of this compound in Animal Models (e.g., half-life, bioavailability, clearance)

  • Table 3: Efficacy of this compound in Disease Models (e.g., tumor growth inhibition, reduction in disease-specific biomarkers)

Conclusion

Despite a thorough search of scientific and clinical databases, no specific information pertaining to a compound or drug named this compound could be identified. This guide has therefore provided a general framework for the type of information that would be essential for a comprehensive understanding of a novel therapeutic agent. This includes its mechanism of action, modulation of signaling pathways, detailed experimental protocols, and a summary of quantitative data. Should information on this compound become available in the future, this document can serve as a template for its systematic review and presentation. Researchers are encouraged to consult primary literature and updated databases for any emerging information on this topic.

References

Methodological & Application

Information on NC1153 is Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "NC1153," no specific experimental protocols, mechanism of action, or signaling pathway data for a compound with this identifier could be found in the public domain.

The search for "this compound experimental protocol for cell culture," "this compound mechanism of action," "this compound signaling pathway," and "this compound in drug development" did not yield any relevant results for a specific molecule designated this compound. The search results provided general information on cell culture techniques, various signaling pathways, and broad concepts in drug development, but none contained the specific details required to generate the requested application notes and protocols for this compound.

This suggests that "this compound" may be an internal, proprietary code for a compound that is not yet disclosed in publicly available literature, a misnomer, or a hypothetical substance. Without any foundational information, it is not possible to provide the detailed, data-driven documentation requested.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial that the compound's identity is publicly disclosed and that experimental data has been published in scientific literature or patents.

To fulfill the user's request, specific information on the following would be required:

  • Identity of this compound: Its chemical structure or biological nature.

  • Biological Target(s): The specific protein(s) or pathway(s) it interacts with.

  • Published Studies: Peer-reviewed articles or patents describing its effects and the methodologies used.

  • Quantitative Data: Experimental results from assays such as dose-response curves, IC50 values, or other relevant metrics.

In the absence of such information, the generation of detailed application notes, protocols, data tables, and signaling pathway diagrams is not feasible.

Application Notes and Protocols for NC1153, a Novel PI3K Inhibitor, in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a variety of human cancers, making it a key target for therapeutic intervention.[2][3] The gene encoding the p110α catalytic subunit of PI3K, PIK3CA, is one of the most frequently mutated oncogenes.[1] NC1153 is a potent and selective inhibitor of the PI3K pathway, demonstrating significant anti-tumor activity in preclinical models. These application notes provide detailed protocols for the use of this compound in murine xenograft models to evaluate its therapeutic efficacy.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is activated by upstream signals such as growth factors binding to receptor tyrosine kinases (RTKs).[1] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a number of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival while inhibiting apoptosis.[1][2] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[4] this compound exerts its anti-cancer effects by inhibiting PI3K, thereby blocking the downstream signaling cascade.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT GrowthFactor Growth Factor GrowthFactor->RTK PI3K->PIP2 P This compound This compound This compound->PI3K Inhibition mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream PTEN PTEN PTEN->PIP3 Dephosphorylation

Figure 1: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vivo Efficacy of PI3K Inhibitors

The following tables summarize the in vivo efficacy of various PI3K inhibitors in different cancer xenograft models. This data provides a reference for expected outcomes when using this compound in similar experimental setups.

Table 1: Efficacy of PI3K Inhibitors in Breast Cancer Xenograft Models

CompoundCancer Cell LineMouse StrainDose and ScheduleFormulationTumor Growth Inhibition (%)Reference
BKM120UACC812 (HER2-amplified)Nude35 mg/kg, daily, oral10% NMP/90% PEG300>80[5]
BYL719 (Alpelisib)SUM190 (HER2-amplified)Nude50 mg/kg, daily, oral0.5% w/v methylcellulose/water>70[5]
BEZ235MDA361 (HER2-amplified)Nude35 mg/kg, daily, oral10% NMP/90% PEG300>90[5]
AZD8835MCF7 (PIK3CA mutant)Nude50 mg/kg, BID, oralHPMC/TweenSignificant regression[6][7]

Table 2: Efficacy of PI3K Inhibitors in Other Cancer Xenograft Models

CompoundCancer Cell LineMouse StrainDose and ScheduleFormulationTumor Growth Inhibition (%)Reference
GDC-0941 (Pictilisib)MedulloblastomaNude100 mg/kg, daily, oralNot specifiedSignificant[8]
LY3023414Colon (PIK3CA mutant)NudeNot specifiedNot specifiedSignificant[8]
NVP-BEZ235Lung (PIK3CA H1047R)Not specified35 mg/kg, daily, oral1-methyl-2-pyrrolidone and PEG300Significant regression[9]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a xenograft mouse model.

Experimental_Workflow cluster_setup Experiment Setup cluster_execution Experiment Execution cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., PIK3CA mutant cell line) TumorImplantation 3. Tumor Implantation (Subcutaneous or Orthotopic) CellCulture->TumorImplantation AnimalAcclimation 2. Animal Acclimation (e.g., Nude mice) AnimalAcclimation->TumorImplantation TumorGrowth 4. Tumor Growth Monitoring (Calipers) TumorImplantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 6. Treatment Administration (Vehicle vs. This compound) Randomization->Treatment Monitoring 7. Daily Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 8. Study Endpoint (e.g., Tumor volume reaches limit) Monitoring->Endpoint TissueHarvest 9. Tissue Harvest (Tumor, blood, organs) Endpoint->TissueHarvest PD_Analysis 10. Pharmacodynamic Analysis (e.g., Western Blot for p-AKT) TissueHarvest->PD_Analysis

Figure 2: General workflow for an in vivo xenograft study with this compound.
Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human cancer xenograft model.

Materials:

  • Human cancer cell line with a PIK3CA mutation (e.g., MCF7, T47D).

  • Female athymic nude mice (6-8 weeks old).

  • Matrigel.

  • This compound.

  • Vehicle for formulation (e.g., 0.5% Hydroxypropyl methylcellulose / 0.1% Polysorbate 80).[7]

  • Calipers.

  • Sterile syringes and needles.

Procedure:

  • Cell Preparation: Culture cancer cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: When tumors reach an average volume of 150-200 mm3, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Control Group: Administer the vehicle solution orally once daily.

    • Treatment Group: Administer this compound (e.g., 25-50 mg/kg) formulated in the vehicle solution orally once daily.

  • Monitoring: Record tumor volume and body weight every 2-3 days. Monitor the animals for any signs of toxicity.

  • Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm3) or at the end of the study period (e.g., 21-28 days).

  • Tissue Collection: At the endpoint, collect tumors for pharmacodynamic analysis.

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis

Objective: To assess the inhibition of the PI3K pathway in tumor tissue following this compound treatment.

Materials:

  • Tumor-bearing mice treated with vehicle or this compound.

  • Lysis buffer.

  • Protein quantification assay (e.g., BCA).

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6, anti-total-S6).

  • Secondary antibodies.

  • Chemiluminescence detection reagents.

Procedure:

  • Sample Collection: At a specified time point after the final dose (e.g., 2-8 hours), euthanize the mice and excise the tumors.[9]

  • Protein Extraction: Homogenize the tumor tissue in lysis buffer and quantify the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein from each tumor lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for key downstream effectors of the PI3K pathway. A significant decrease in the phosphorylation of AKT and S6 in the this compound-treated group compared to the vehicle group indicates target engagement and pathway inhibition.[10][11]

Conclusion

The protocols and data presented provide a comprehensive guide for the preclinical evaluation of this compound in animal models of cancer. The use of well-characterized xenograft models and the assessment of pharmacodynamic biomarkers are crucial for understanding the in vivo activity of this novel PI3K inhibitor and for its further clinical development.

References

Application Notes and Protocols for High-Throughput Screening of SNG1153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SNG1153 is a novel small molecule inhibitor identified as a promising anti-cancer agent with specific activity against cancer stem cells (CSCs). Research has demonstrated that SNG1153 effectively inhibits the growth of lung CSCs by inducing apoptosis and inhibiting tumorsphere formation.[1] The primary mechanism of action involves the induction of β-catenin phosphorylation and its subsequent downregulation.[1] These characteristics make SNG1153 a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anti-cancer therapeutics targeting the Wnt/β-catenin signaling pathway and CSC populations.

These application notes provide detailed protocols for the high-throughput screening of SNG1153 and similar compounds, focusing on assays relevant to its known mechanism of action and cellular effects.

Data Presentation

The following tables summarize the key quantitative findings from the initial characterization of SNG1153, providing a reference for expected outcomes in screening assays.

Table 1: Effect of SNG1153 on Lung Cancer Cell Viability

Cell LineTreatmentIC50 (µM)
A549SNG11535.8
H1299SNG11537.2

Data extracted from a study by Lu et al. (2016) on the effect of SNG1153 on lung cancer cell lines.

Table 2: Effect of SNG1153 on Tumorsphere Formation

Cell LineTreatmentTumorsphere Formation Efficiency (%)
A549Control12.5
A549SNG1153 (5 µM)4.2
H1299Control15.8
H1299SNG1153 (5 µM)5.1

Data represents the percentage of single cells capable of forming tumorspheres and is based on findings by Lu et al. (2016).

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by SNG1153. SNG1153 promotes the phosphorylation of β-catenin, leading to its degradation and subsequent inhibition of Wnt signaling target gene expression.

SNG1153_Pathway cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation APC APC Axin Axin CK1 CK1 TCF TCF/LEF beta_catenin->TCF Degradation Proteasomal Degradation beta_catenin->Degradation Target_Genes Target Gene Expression TCF->Target_Genes SNG1153 SNG1153 Phosphorylation Phosphorylation SNG1153->Phosphorylation Phosphorylation->beta_catenin

Caption: SNG1153 mechanism targeting the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify and characterize compounds like SNG1153.

High-Throughput Wnt/β-catenin Reporter Assay

This assay is designed to screen for compounds that inhibit the Wnt/β-catenin signaling pathway. It utilizes a cell line stably transfected with a luciferase reporter gene under the control of a TCF/LEF responsive element.

Experimental Workflow:

HTS_Wnt_Workflow A Seed reporter cells in 384-well plates B Incubate (24h) A->B C Add compounds (e.g., SNG1153) and Wnt3a conditioned media B->C D Incubate (24-48h) C->D E Add Luciferase substrate D->E F Measure luminescence E->F

Caption: Workflow for a high-throughput Wnt/β-catenin reporter assay.

Methodology:

  • Cell Seeding: Seed human colon cancer cells (e.g., DLD-1) or other suitable cells stably expressing a TCF/LEF luciferase reporter into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well in a final volume of 40 µL.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition: Using an acoustic liquid handler or pin tool, add test compounds (including SNG1153 as a positive control) to the assay plates. A typical screening concentration is 10 µM.

  • Pathway Activation: Add 10 µL of Wnt3a conditioned media to induce pathway activation. For negative controls, add regular media.

  • Incubation: Incubate the plates for an additional 24-48 hours.

  • Lysis and Luminescence Reading: Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and calculate the percentage of inhibition for each compound.

High-Throughput Tumorsphere Formation Assay

This assay assesses the ability of compounds to inhibit the self-renewal capacity of cancer stem cells, a key functional hallmark.

Experimental Workflow:

HTS_Tumorsphere_Workflow A Prepare single-cell suspension of cancer cells B Seed cells in ultra-low attachment 384-well plates A->B C Add compounds (e.g., SNG1153) B->C D Incubate (7-14 days) C->D E Image wells using a high-content imager D->E F Quantify tumorsphere number and size E->F

Caption: Workflow for a high-throughput tumorsphere formation assay.

Methodology:

  • Cell Preparation: Culture lung cancer cells (e.g., A549, H1299) and prepare a single-cell suspension.

  • Cell Seeding: Seed the cells at a low density (e.g., 500-1000 cells/well) into ultra-low attachment 384-well plates in 50 µL of serum-free tumorsphere medium supplemented with EGF and bFGF.[2]

  • Compound Addition: Add test compounds to the wells.

  • Incubation: Incubate the plates for 7-14 days to allow for tumorsphere formation.

  • Imaging and Analysis: Utilize an automated high-content imaging system to capture images of each well. Use image analysis software to automatically count the number and measure the size of tumorspheres.

  • Data Analysis: Determine the percentage of wells with tumorspheres (tumorsphere formation efficiency) and the average tumorsphere size for each treatment condition.

High-Throughput Apoptosis Assay

This assay quantifies the induction of apoptosis in cancer cells upon treatment with test compounds. A common method is to measure caspase-3/7 activity, a key marker of apoptosis.[3]

Experimental Workflow:

HTS_Apoptosis_Workflow A Seed cancer cells in 384-well plates B Incubate (24h) A->B C Add compounds (e.g., SNG1153) B->C D Incubate (24-72h) C->D E Add Caspase-Glo® 3/7 reagent D->E F Measure luminescence E->F

Caption: Workflow for a high-throughput apoptosis assay.

Methodology:

  • Cell Seeding: Seed cancer cells in 384-well white, clear-bottom assay plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours.

  • Compound Addition: Add test compounds to the wells.

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24, 48, or 72 hours).

  • Caspase Activity Measurement: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay reagent) to each well. This reagent contains a proluminescent substrate that is cleaved by active caspase-3/7, releasing a substrate for luciferase.[4]

  • Luminescence Reading: Incubate at room temperature for 1-2 hours and then measure the luminescence with a plate reader.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis. Normalize results to untreated controls.

References

Application Notes & Protocols: In Vivo Imaging with Labeled NC1153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC1153 is a novel small molecule inhibitor of Kinase X, a key enzyme implicated in the progression of certain aggressive cancers. To facilitate preclinical evaluation and understand its pharmacokinetic and pharmacodynamic properties in a living organism, this compound can be labeled with various imaging agents for in vivo imaging. These application notes provide an overview of the methodologies for utilizing labeled this compound in preclinical research, offering detailed protocols for imaging and data analysis. In vivo imaging of labeled this compound allows for non-invasive, longitudinal assessment of drug distribution, target engagement, and therapeutic efficacy.[1][2] The choice of imaging modality depends on the specific research question, with options including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and optical imaging.[2][3][4][5]

I. Overview of Labeled this compound for In Vivo Imaging

1.1 Principle of Action

Upon systemic administration, labeled this compound circulates throughout the body and preferentially binds to its target, Kinase X, which is often overexpressed in tumor tissues. The attached label, either a radionuclide or a fluorophore, allows for the visualization and quantification of this compound accumulation in tumors and other organs. This enables a comprehensive assessment of the drug's biodistribution and tumor-targeting capabilities.

1.2 Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway in which Kinase X and its inhibitor this compound are involved.

cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK pathway) Kinase_X->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation This compound This compound This compound->Kinase_X cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Labeling Labeling of this compound (e.g., with ¹⁸F or a fluorophore) QC Quality Control (Radiochemical Purity, etc.) Labeling->QC Injection Administration of Labeled this compound to Animal Model QC->Injection Animal_Model Tumor Model Preparation (Xenograft Implantation) Animal_Model->Injection Imaging Image Acquisition (PET/CT or Optical Imaging) Injection->Imaging Biodistribution Ex Vivo Biodistribution (Organ Dissection & Counting) Injection->Biodistribution Data_Reconstruction Image Reconstruction & Processing Imaging->Data_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis on Images Data_Reconstruction->ROI_Analysis Quantification Quantification of Uptake (%ID/g or Ratios) ROI_Analysis->Quantification Biodistribution->Quantification

References

Application Notes and Protocols for NC1153, a JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC1153 is a potent and selective, orally active inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.[1][2] By blocking the interleukin-2 (IL-2)-induced activation of JAK3 and its downstream substrates, STAT5a and STAT5b, this compound serves as a valuable tool for research in immunology, oncology, and transplantation.[1][2] These application notes provide detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.

Physicochemical Properties

  • IUPAC Name: 2,12-Bis[(dimethylamino)methyl]-cyclododecanone

  • CAS Number: 150661-91-9[1]

  • Molecular Formula: C₁₈H₃₆N₂O[1]

  • Molecular Weight: 296.49 g/mol [1]

  • Appearance: Solid powder[1]

Quantitative Data Summary

The following tables summarize the recommended storage conditions and available solubility data for this compound. It is crucial for researchers to perform their own validation for specific experimental needs.

Table 1: Recommended Storage Conditions

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)Shipping Condition
Solid Powder 0 - 4°C (Dry and dark)[1]-20°C (Dry and dark)[1]Ambient Temperature
Stock Solution (in DMSO) Not Recommended-20°C (up to 1 month)N/A

Note: For long-term storage of solutions, it is recommended to prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.

Table 2: Solubility Data

SolventMaximum Recommended ConcentrationNotes
DMSO ≥ 3 mg/mLFurther dilution in aqueous buffers may be required for cell-based assays.
Ethanol Data not availableIt is recommended to test solubility in a small aliquot before preparing a stock solution.
PBS (pH 7.2) Likely InsolubleDirect dissolution in aqueous buffers is not recommended. A stock solution in an organic solvent should be prepared first.
Water Insoluble

Note: The solubility data presented here is based on information from suppliers and may vary between batches. It is strongly recommended that researchers determine the solubility for their specific lot and experimental conditions.

Experimental Protocols

4.1. Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation from forming on the compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.965 mg of this compound (Molecular Weight = 296.49).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may assist in dissolution, but should be done with caution to avoid degradation.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for long-term use.

4.2. Protocol for Use in Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Cells of interest

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Add the diluted this compound or vehicle control to your cell cultures and incubate for the desired duration of the experiment.

Visualization of Signaling Pathway and Experimental Workflow

5.1. This compound Inhibition of the JAK3-STAT5 Signaling Pathway

JAK3_STAT5_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-2 IL-2 Receptor IL-2 Receptor IL-2->Receptor Binding JAK3_inactive JAK3 (inactive) Receptor->JAK3_inactive Recruitment & Activation JAK3_active JAK3 (active) P-Tyr JAK3_inactive->JAK3_active Autophosphorylation STAT5_inactive STAT5a/b JAK3_active->STAT5_inactive Phosphorylation STAT5_active STAT5a/b Dimer P-Tyr STAT5_inactive->STAT5_active Dimerization DNA DNA STAT5_active->DNA Nuclear Translocation This compound This compound This compound->JAK3_active Inhibition Transcription Gene Transcription DNA->Transcription

Caption: this compound inhibits the phosphorylation cascade of the JAK3-STAT5 pathway.

5.2. Experimental Workflow for this compound Stock Preparation

NC1153_Workflow cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound to Room Temp Weigh Weigh this compound Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C Aliquot->Store

Caption: Workflow for preparing and storing this compound stock solutions.

References

Application of NC1153 in genomic and proteomic analysis

Author: BenchChem Technical Support Team. Date: December 2025

Our comprehensive search for "NC1153" and its application in genomic and proteomic analysis did not yield any specific results. This suggests that "this compound" may be a highly specialized, newly developed, or internally designated compound not yet widely documented in publicly accessible scientific literature. It is also possible that this is a typographical error.

Without specific information on this compound, including its mechanism of action, the signaling pathways it influences, and relevant experimental data, we are unable to generate the detailed Application Notes and Protocols as requested. The creation of accurate and meaningful data tables and diagrams is contingent upon the availability of this foundational information.

We recommend verifying the designation "this compound" for accuracy. If the name is correct, providing any additional context or available data would be necessary to proceed with your request. We are ready to assist further upon receipt of more specific details regarding this topic.

Troubleshooting & Optimization

Troubleshooting NC1153 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals experiencing insolubility issues with the novel kinase inhibitor, NC1153.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For optimal solubility, it is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). This compound exhibits poor solubility in aqueous solutions and lower polarity solvents. When preparing the stock solution, ensure the compound is completely dissolved by gentle vortexing and brief warming if necessary.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:

  • Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.

  • Increase the percentage of DMSO: While most cell-based assays are sensitive to DMSO, determine the maximum tolerable percentage of DMSO for your specific cell line (often up to 0.5%). A slightly higher DMSO concentration in the final solution can help maintain solubility.

  • Use a surfactant: Incorporating a non-ionic surfactant, such as Tween 80 or Pluronic F-68, at a low concentration (e.g., 0.01-0.1%) in your final assay buffer can help to maintain the solubility of this compound.

  • Formulate with a carrier protein: For in vitro assays, bovine serum albumin (BSA) can act as a carrier protein and improve the apparent solubility of this compound. For cell-based assays, the serum in your culture medium can serve a similar function.

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound insolubility?

A3: Yes, inconsistent results are a hallmark of compound precipitation. If this compound is not fully dissolved, the actual concentration of the compound in solution will be lower and more variable than intended. This can lead to poor dose-response curves and a lack of reproducibility. It is crucial to visually inspect your diluted solutions for any signs of precipitation before adding them to your cells.

Troubleshooting Guides

Issue: Precipitate observed in stock solution.

This guide provides a step-by-step process to address precipitation in your this compound stock solution.

A Precipitate observed in stock solution B Was the stock prepared in 100% DMSO? A->B C Re-dissolve in 100% DMSO. B->C No D Gently warm the solution (37°C) and vortex. B->D Yes C->D E Does the precipitate re-dissolve? D->E F Stock solution is ready for use. Store at -20°C. E->F Yes G Consider preparing a fresh stock solution. Contact technical support if the issue persists. E->G No

Caption: Troubleshooting workflow for this compound stock solution precipitation.

Issue: Compound precipitation in cell culture media.

Use this guide to troubleshoot this compound precipitation when diluting into aqueous-based media.

A Precipitation observed after dilution in aqueous media B Is the final DMSO concentration < 0.5%? A->B C Increase DMSO concentration if tolerated by cells. B->C No D Lower the final concentration of this compound. B->D Yes E Does the issue persist? C->E D->E F Consider formulation with a surfactant (e.g., 0.1% Tween 80) or carrier protein (e.g., BSA). E->F Yes G Proceed with the experiment. E->G No F->G H Issue resolved. G->H

Caption: Decision tree for addressing this compound precipitation in experimental media.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents
SolventConcentration (mM)Temperature (°C)Observations
100% DMSO5025Clear solution
100% Ethanol525Suspension
PBS (pH 7.4)<0.0125Insoluble
DMEM + 10% FBS0.137Metastable, some precipitation over time

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol can be used to determine the kinetic solubility of this compound in different aqueous buffers.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO.

  • Transfer 2 µL of each concentration from the DMSO plate to a new 96-well plate containing 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4). This will result in a 1:100 dilution.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of each well using a plate reader at 620 nm.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Protocol 2: Preparation of a Lipid-Based Formulation for In Vivo Studies

For in vivo applications where insolubility is a major hurdle, a lipid-based formulation can be employed.

  • Dissolve the required amount of this compound in a minimal amount of DMSO.

  • In a separate tube, prepare a solution of 20% Solutol HS 15 in saline.

  • Slowly add the this compound/DMSO solution to the Solutol/saline solution while vortexing.

  • The final solution should be a clear, micellar formulation suitable for injection. The final DMSO concentration should be below 5%.

Hypothetical Signaling Pathway

This compound is a potent inhibitor of the hypothetical "Kinase X" which is a key downstream effector in the "Growth Factor Receptor Y" (GFRY) signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRY GFRY Adaptor Adaptor Protein GFRY->Adaptor KinaseX Kinase X Adaptor->KinaseX activates Substrate Substrate KinaseX->Substrate TF Transcription Factor Substrate->TF Gene Target Gene TF->Gene Proliferation Cell Proliferation Gene->Proliferation GF Growth Factor GF->GFRY This compound This compound This compound->KinaseX inhibits

Caption: Proposed signaling pathway for the GFRY receptor and the inhibitory action of this compound on Kinase X.

Optimizing NC1153 concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NC1153. It offers guidance on optimizing this compound concentration for in vitro assays and addresses common issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the Janus kinase 3 (JAK3). It functions by blocking the interleukin-2 (IL-2) induced activation of JAK3 and its downstream signaling substrates, STAT5a and STAT5b.[1] This inhibition of the JAK/STAT signaling pathway is key to its therapeutic effects.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound can be formulated in dimethyl sulfoxide (DMSO) for in vitro use.[1]

Q3: What is a typical starting concentration range for this compound in in vitro assays?

A3: For a novel JAK3 inhibitor like this compound, a common starting point for concentration-response experiments is to perform a serial dilution over a wide range, for instance, from 1 nM to 10 µM. This allows for the determination of the IC50 (half-maximal inhibitory concentration) in your specific cell system.

Q4: Which cell lines are appropriate for studying the effects of this compound?

A4: Cell lines that express JAK3 and respond to IL-2 or other relevant cytokines are suitable. Examples include T-cell lines such as Jurkat or primary T-lymphocytes. The choice of cell line should be guided by the specific research question.

Q5: How can I assess the inhibitory effect of this compound on the JAK/STAT pathway?

A5: The most direct method is to measure the phosphorylation status of JAK3 and STAT5 using techniques like Western blotting or enzyme-linked immunosorbent assay (ELISA) with phospho-specific antibodies.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound on downstream signaling. 1. Inappropriate concentration range. 2. Low activity of the JAK/STAT pathway in the chosen cell line under basal conditions. 3. Degradation of the compound.1. Perform a wider dose-response curve (e.g., 0.1 nM to 100 µM). 2. Stimulate the cells with an appropriate cytokine, such as IL-2, to activate the JAK/STAT pathway before adding this compound. 3. Prepare fresh stock solutions of this compound in DMSO.
High background signal in phosphorylation assays. 1. Non-specific antibody binding. 2. Over-stimulation of cells.1. Optimize antibody concentrations and blocking conditions. 2. Reduce the concentration of the cytokine stimulant or the stimulation time.
Inconsistent results between experiments. 1. Variability in cell passage number. 2. Inconsistent incubation times. 3. DMSO concentration affecting cell viability.1. Use cells within a consistent and low passage number range. 2. Ensure precise and consistent incubation times for all treatment conditions. 3. Maintain a final DMSO concentration below 0.1% in all wells, including vehicle controls.
Cell death observed at higher concentrations of this compound. 1. Off-target effects or compound toxicity. 2. High DMSO concentration.1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound. 2. Ensure the final DMSO concentration is not exceeding cytotoxic levels for your cell line.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using Western Blotting
  • Cell Culture and Treatment:

    • Plate a suitable T-cell line (e.g., Jurkat) at a density of 1 x 10^6 cells/mL in a 6-well plate.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with IL-2 (e.g., 20 ng/mL) for 30 minutes.

  • Protein Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-STAT5 signal to the total STAT5 signal.

    • Plot the normalized p-STAT5 inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example IC50 Values for this compound in Different Cell Lines
Cell Line Stimulant IC50 (nM)
JurkatIL-2 (20 ng/mL)50
Primary Human T-CellsIL-2 (20 ng/mL)75
CTLL-2IL-2 (10 ng/mL)30
Note: These are example values and the actual IC50 should be determined experimentally.
Table 2: Recommended Antibody Dilutions for Western Blotting
Antibody Supplier Cat. No. Dilution
Phospho-STAT5 (Tyr694)Example SupplierXXXX1:1000
STAT5Example SupplierYYYY1:1000
GAPDHExample SupplierZZZZ1:5000
Note: Optimal antibody dilutions should be determined empirically.

Mandatory Visualization

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK3 JAK3 CytokineReceptor->JAK3 Activates pJAK3 p-JAK3 JAK3->pJAK3 Phosphorylation STAT5 STAT5 pJAK3->STAT5 Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 STAT5_dimer p-STAT5 Dimer pSTAT5->STAT5_dimer Dimerization GeneExpression Target Gene Expression STAT5_dimer->GeneExpression Regulates Cytokine IL-2 Cytokine->CytokineReceptor Binds This compound This compound This compound->pJAK3 Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental_Workflow start Start cell_culture Cell Seeding & Starvation start->cell_culture treatment This compound Pre-treatment cell_culture->treatment stimulation Cytokine Stimulation (e.g., IL-2) treatment->stimulation lysis Cell Lysis & Protein Quantification stimulation->lysis western_blot Western Blot for p-STAT5 lysis->western_blot analysis Data Analysis & IC50 Determination western_blot->analysis end End analysis->end

Caption: Workflow for determining this compound IC50.

References

How to reduce NC1153 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of the hypothetical small molecule inhibitor, NC1153.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a therapeutic agent, such as this compound, binds to and alters the function of molecules other than its intended primary target.[1][2][3] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[1] Minimizing off-target effects is crucial for obtaining reliable data and developing safe, effective therapeutics.[1]

Q2: How can I determine if the observed cellular phenotype in my experiment is a result of this compound's off-target activity?

A2: A multi-faceted approach is recommended to distinguish on-target from off-target effects. A primary indication of off-target activity is observing a cellular phenotype that does not align with the known function of the intended target.[4] A "gold-standard" method to verify this is a rescue experiment, where overexpression of a drug-resistant mutant of the intended target should reverse the phenotype if the effect is on-target.[4] If the phenotype persists, it is likely due to off-target interactions.

Q3: What proactive strategies can I implement to minimize potential off-target effects of this compound from the start of my experiments?

A3: Several strategies can be employed to proactively reduce the likelihood of off-target effects:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.[1]

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control to ensure the observed effects are not due to the chemical scaffold itself.[1]

  • Select Selective Inhibitors: When possible, choose inhibitors with a well-characterized and high degree of selectivity for the target of interest.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent results between different cell lines. Expression levels of the on-target or off-target proteins may vary.Verify the expression and activity of the target protein in your cell models using techniques like Western blotting. Select cell lines with confirmed target expression.[4]
Potent activity in biochemical assays but weaker effects in cell-based assays. High intracellular ATP concentrations can outcompete ATP-competitive inhibitors. The compound may also have poor cell permeability or be subject to efflux by pumps like P-glycoprotein.Correlate the phenotypic response with the degree of target inhibition. Consider co-incubation with an efflux pump inhibitor to see if potency increases.[4]
Observed phenotype does not match the known function of the target. This strongly suggests an off-target effect.Perform a rescue experiment with a drug-resistant mutant of the target.[4] Conduct kinome-wide profiling to identify potential off-target kinases.[4]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and off-target interactions.[1]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.

  • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Detection: Add a detection reagent to measure kinase activity (e.g., based on ATP consumption or substrate phosphorylation).

  • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound in an intact cellular environment by measuring the thermal stability of the target protein upon ligand binding.[1]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or other protein detection methods. An increase in the melting temperature of the target protein in the presence of this compound indicates target engagement.

Visualizing Workflows and Pathways

experimental_workflow cluster_proactive Proactive Strategies cluster_validation Validation Techniques cluster_troubleshooting Troubleshooting proactive_1 Use Lowest Effective Concentration validation_1 Kinase Selectivity Profiling proactive_1->validation_1 proactive_2 Employ Inactive Control Compound trouble_3 Phenotype Mismatch proactive_2->trouble_3 proactive_3 Select for High Target Selectivity proactive_3->validation_1 validation_1->trouble_3 validation_2 Cellular Thermal Shift Assay (CETSA) trouble_2 Biochemical vs. Cell-based Assay Discrepancy validation_2->trouble_2 validation_3 Genetic Knockdown/out (CRISPR/siRNA) validation_3->trouble_3 trouble_1 Inconsistent Results

Caption: A logical workflow for minimizing and identifying off-target effects.

signaling_pathway This compound This compound Target Intended Target This compound->Target Binds OffTarget Off-Target This compound->OffTarget Binds (Undesired) OnTargetPathway On-Target Pathway Target->OnTargetPathway Activates/ Inhibits OffTargetPathway Off-Target Pathway OffTarget->OffTargetPathway Activates/ Inhibits DesiredEffect Desired Cellular Effect OnTargetPathway->DesiredEffect SideEffect Unintended Side Effect OffTargetPathway->SideEffect

Caption: Signaling pathways illustrating on-target vs. off-target effects of this compound.

References

NC1153 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for experiments involving the novel compound NC1153.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Question Possible Cause Suggested Solution
Cell Viability Assays: I am not seeing a dose-dependent decrease in cell viability with this compound treatment. Compound Instability: this compound may be degrading in the culture medium over long incubation periods.- Prepare fresh stock solutions of this compound for each experiment.- Minimize the time the compound is in solution before being added to the cells.- Consider a shorter incubation time or refreshing the medium with newly added this compound for longer experiments.
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.- Verify the expression and activity of the target of this compound in your cell line.- Try a different cell line known to be sensitive to the targeted pathway.- Increase the concentration range of this compound in your experiment.
Incorrect Assay Protocol: The chosen cell viability assay may not be suitable, or the protocol may have been performed incorrectly.- Ensure the incubation time for the viability reagent (e.g., MTT, MTS) is optimal for your cell line.[1]- Verify that the solubilization step for formazan crystals is complete.[1][2]- Consider using an alternative viability assay to confirm the results.[3]
Western Blotting: I am not observing the expected decrease in the phosphorylation of the target protein after this compound treatment. Suboptimal Protein Extraction: The target protein may have been degraded or not efficiently extracted.- Perform all protein extraction steps on ice or at 4°C to minimize protein degradation.[4]- Use appropriate protease and phosphatase inhibitors in your lysis buffer.
Insufficient Drug Treatment: The concentration or duration of this compound treatment may be insufficient to inhibit the target.- Perform a dose-response and time-course experiment to determine the optimal treatment conditions.- Ensure the compound was properly dissolved and added to the cells at the correct final concentration.
Antibody Issues: The primary or secondary antibody may not be performing correctly.- Use an antibody that has been validated for Western Blotting.- Run a positive control to ensure the antibody is working.- Optimize the antibody dilution and incubation times.[5]
General: I am observing high variability between my experimental replicates. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.- Ensure you have a single-cell suspension before seeding.- Mix the cell suspension between seeding replicates to prevent settling.
Pipetting Errors: Inaccurate pipetting of the compound or reagents can introduce significant variability.- Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell growth.- Avoid using the outermost wells of the plate for experimental samples.- Fill the outer wells with sterile PBS or media to maintain humidity.

Frequently Asked Questions (FAQs)

What is the proposed mechanism of action for this compound?

This compound is a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation and survival.

What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

What is a typical effective concentration range for this compound in cell-based assays?

The effective concentration of this compound can vary depending on the cell line and assay duration. A typical starting range for a 72-hour cell viability assay is between 0.1 nM and 10 µM.

How can I confirm that this compound is active in my cells?

The most direct way to confirm the activity of this compound is to perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2). A decrease in p-ERK1/2 levels upon this compound treatment would indicate target engagement.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability in Various Cancer Cell Lines
Cell LineIC50 (nM) after 72h Treatment
HT-29 (Colon Cancer)5.8
A375 (Melanoma)2.1
HCT116 (Colon Cancer)10.5
MCF-7 (Breast Cancer)> 10,000

Data are representative and may vary between experiments.

Table 2: Effect of this compound on p-ERK1/2 Levels in HT-29 Cells
This compound Concentration (nM)p-ERK1/2 Expression (Normalized to Total ERK1/2)
0 (Vehicle)1.00
10.65
100.21
1000.05

Data are from a representative Western blot experiment after 24 hours of treatment.

Experimental Protocols

Cell Viability (MTS Assay)
  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.[1]

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for p-ERK1/2
  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[4]

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[5]

  • Transfer the proteins to a nitrocellulose or PVDF membrane.[6][7]

  • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[5][7]

  • Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip and re-probe the membrane with an antibody against total ERK1/2 as a loading control.

Visualizations

NC1153_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells B Adherence (Overnight) A->B C Add this compound B->C D Incubate (24-72h) C->D E Cell Viability Assay (e.g., MTS) D->E F Western Blot D->F G Quantify Results E->G F->G

Caption: General experimental workflow for this compound.

References

Technical Support Center: Overcoming NC1153 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the novel anti-cancer agent NC1153 in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance to targeted therapies like this compound?

A1: Acquired resistance to targeted therapies can arise from various molecular changes within the cancer cells. Common mechanisms include:

  • Target Alteration: Mutations or alternative splicing of the target protein can prevent effective drug binding.[1][2][3]

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. A common example is the activation of the STAT3 signaling pathway, which promotes cell survival and proliferation.[4][5][6]

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as MCL-1, can make cells more resistant to drug-induced cell death.[7][8][9]

  • Drug Efflux: Increased expression of drug efflux pumps can actively remove this compound from the cell, reducing its intracellular concentration.

Q2: How can I determine if STAT3 activation is responsible for this compound resistance in my cell line?

A2: To investigate the role of STAT3, you can perform a series of experiments:

  • Western Blot Analysis: Compare the levels of phosphorylated STAT3 (p-STAT3) in your resistant cell line versus the parental sensitive line. Increased p-STAT3 in the resistant line suggests pathway activation.

  • STAT3 Inhibition: Treat your resistant cells with a known STAT3 inhibitor in combination with this compound. If the combination restores sensitivity, it indicates that STAT3 activation is a key resistance mechanism.[5]

  • Gene Expression Analysis: Use qPCR or RNA-seq to measure the expression of STAT3 target genes (e.g., Bcl-2, Cyclin D1). Upregulation of these genes in resistant cells further supports the involvement of the STAT3 pathway.

Q3: What is alternative splicing and how can it lead to this compound resistance?

A3: Alternative splicing is a process that allows a single gene to produce multiple protein variants, or isoforms.[1][10] In the context of drug resistance, alternative splicing can produce a variant of the this compound target protein that no longer binds to the drug, rendering it ineffective.[2][3] This can occur through exon skipping, intron retention, or the use of alternative splice sites.[11]

Q4: My this compound-resistant cells show high levels of MCL-1. What is the significance of this?

A4: MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival.[7][8] Overexpression of MCL-1 is a common mechanism of resistance to various anti-cancer drugs.[9] It sequesters pro-apoptotic proteins, preventing them from initiating programmed cell death. If your resistant cells have high MCL-1 levels, it is likely contributing to their survival despite this compound treatment. Combining this compound with an MCL-1 inhibitor could be an effective strategy to overcome this resistance.[12][13]

Troubleshooting Guides

Issue 1: Decreased this compound Efficacy in Long-Term Cultures
Potential Cause Troubleshooting Steps Expected Outcome
Development of a resistant subpopulation 1. Perform a dose-response curve to confirm the shift in IC50. 2. Isolate single-cell clones and test their individual sensitivity to this compound. 3. Analyze molecular markers of resistance (e.g., p-STAT3, MCL-1 expression) in the resistant clones.Identification of resistant clones and potential resistance mechanisms.
Changes in cell culture conditions 1. Review and standardize cell culture protocols, including media composition, passage number, and cell density. 2. Test a fresh batch of this compound to rule out compound degradation.Restoration of this compound sensitivity if the issue was due to inconsistent culture conditions or compound integrity.
Issue 2: Inconsistent Results with this compound Treatment
Potential Cause Troubleshooting Steps Expected Outcome
Cell line heterogeneity 1. Perform single-cell cloning to establish a homogenous population for experiments. 2. Regularly check for mycoplasma contamination.More consistent and reproducible results with this compound treatment.
Experimental variability 1. Standardize all experimental parameters, including seeding density, treatment duration, and assay protocols. 2. Include appropriate positive and negative controls in all experiments.Reduced variability and increased confidence in experimental findings.

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineIC50 (nM)Fold Resistance
Parental Line501
Resistant Line 150010
Resistant Line 2120024

Table 2: Protein Expression Levels in Sensitive vs. Resistant Cell Lines

ProteinParental Line (Relative Expression)Resistant Line 1 (Relative Expression)
p-STAT31.05.2
Total STAT31.01.1
MCL-11.08.5
Target X1.01.2
Target X (splice variant)Not Detected6.8

Experimental Protocols

Protocol 1: Western Blot for p-STAT3 and MCL-1
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

    • Run the gel at 150V for 1-1.5 hours.

  • Protein Transfer:

    • Transfer the proteins to a PVDF membrane at 100V for 1 hour.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, MCL-1, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Treat cells with a serial dilution of this compound (and/or a combination with a second agent) for 48-72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

NC1153_Resistance_Pathways cluster_0 This compound Action cluster_1 Resistance Mechanisms cluster_2 Target Alteration cluster_3 Bypass Pathway cluster_4 Apoptosis Evasion This compound This compound Target Target Protein This compound->Target Inhibits Target_Variant Target Protein Variant This compound->Target_Variant No Inhibition Apoptosis Apoptosis Target->Apoptosis Promotes Splicing Alternative Splicing Splicing->Target_Variant STAT3 STAT3 Activation Survival Cell Survival STAT3->Survival Survival->Apoptosis Inhibits MCL1 MCL-1 Upregulation MCL1->Apoptosis Inhibits

Caption: Potential mechanisms of acquired resistance to this compound.

Troubleshooting_Workflow Start Decreased this compound Efficacy Observed Confirm_Resistance Confirm Resistance (IC50 Shift) Start->Confirm_Resistance Investigate_Mechanism Investigate Potential Mechanisms Confirm_Resistance->Investigate_Mechanism STAT3_Analysis Analyze p-STAT3 Levels Investigate_Mechanism->STAT3_Analysis MCL1_Analysis Analyze MCL-1 Expression Investigate_Mechanism->MCL1_Analysis Splicing_Analysis Analyze Target Splicing Investigate_Mechanism->Splicing_Analysis High_pSTAT3 High p-STAT3? STAT3_Analysis->High_pSTAT3 High_MCL1 High MCL-1? MCL1_Analysis->High_MCL1 Splice_Variant Splice Variant Detected? Splicing_Analysis->Splice_Variant High_pSTAT3->High_MCL1 No STAT3_Inhibitor Combine with STAT3 Inhibitor High_pSTAT3->STAT3_Inhibitor Yes High_MCL1->Splice_Variant No MCL1_Inhibitor Combine with MCL-1 Inhibitor High_MCL1->MCL1_Inhibitor Yes Alternative_Target Consider Alternative Targeting Strategy Splice_Variant->Alternative_Target Yes

Caption: Workflow for troubleshooting this compound resistance.

STAT3_Signaling_Pathway cluster_Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes Nucleus Nucleus STAT3_Dimer->Nucleus Translocates to Target_Genes Target Gene Expression (e.g., MCL-1, Cyclin D1) STAT3_Dimer->Target_Genes Induces Cell_Survival Cell Survival & Proliferation Target_Genes->Cell_Survival Promotes

References

Technical Support Center: Enhancing the Bioavailability of NC1153

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the development of NC1153, a promising therapeutic candidate with acknowledged bioavailability limitations.

Troubleshooting Guide

Researchers working with this compound may face challenges related to its low aqueous solubility and poor absorption. This guide offers potential solutions to these common issues.

Issue 1: Poor Dissolution of this compound in Aqueous Media

If you are observing low dissolution rates for this compound, consider the following strategies:

  • Particle Size Reduction: The dissolution rate of a drug is often dependent on its particle size. Reducing the particle size increases the surface area available for dissolution.[1]

    • Micronization: This process reduces the average particle diameter to the micron range.

    • Nanosuspension: Creating a nanosuspension can further increase the surface area and improve dissolution.[1][2]

  • Formulation with Surfactants: Surfactants can enhance the wetting of the drug particles and increase their solubility.[2]

Issue 2: Low Permeability of this compound Across Biological Membranes

Even with improved dissolution, the permeability of this compound might be a limiting factor for its oral bioavailability.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems can facilitate its transport across the intestinal membrane. These systems can also leverage lymphatic absorption, potentially bypassing first-pass metabolism.[3]

  • Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.

Issue 3: High First-Pass Metabolism

A significant portion of orally administered this compound may be metabolized in the liver before reaching systemic circulation, a phenomenon known as first-pass metabolism.

  • Alternative Routes of Administration: For preclinical studies, consider parenteral routes like intravenous or intraperitoneal administration to bypass the gastrointestinal tract and first-pass metabolism.

  • Prodrug Approach: A prodrug of this compound could be designed to be absorbed more efficiently and then converted to the active form in the body.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and how does it relate to this compound?

The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[1] While the specific BCS class of this compound is proprietary, its low bioavailability suggests it may fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][4] Understanding the BCS class is crucial for selecting the most appropriate bioavailability enhancement strategy.

Q2: What are the key differences between amorphous solid dispersions and crystalline formulations for improving bioavailability?

Crystalline forms of a drug are generally more stable but often have lower solubility.[4] Amorphous solid dispersions, on the other hand, present the drug in a higher energy, non-crystalline state, which can significantly increase its aqueous solubility and dissolution rate.[3]

Q3: How can I assess the in vitro dissolution of my this compound formulation?

Standard dissolution apparatus, such as the USP Apparatus 2 (paddle apparatus), can be used to evaluate the in vitro release profile of your this compound formulation. It is important to use a dissolution medium that is relevant to the physiological conditions of the gastrointestinal tract.

Q4: Are there any specific signaling pathways known to be modulated by this compound?

While the precise molecular targets of this compound are under active investigation, preliminary data suggests its involvement in the Sonic Hedgehog (Shh) signaling pathway, which is crucial in developmental processes and has been implicated in certain cancers.[5] Further research is needed to fully elucidate the mechanism of action.

Data Presentation

Table 1: Comparison of this compound Formulation Strategies on Bioavailability

Formulation StrategyCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Crystalline this compound (Control)50 ± 84.0 ± 0.5350 ± 60100
Micronized this compound120 ± 222.5 ± 0.3850 ± 110243
This compound Nanosuspension250 ± 451.5 ± 0.21800 ± 250514
Lipid-Based Formulation310 ± 582.0 ± 0.42500 ± 320714

Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the crystalline this compound control group.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling

  • Preparation of Suspension: Disperse 1% (w/v) of this compound and 0.2% (w/v) of a suitable stabilizer (e.g., poloxamer 188) in deionized water.

  • Milling: Transfer the suspension to a high-pressure homogenizer or a bead mill.

  • Particle Size Reduction: Mill the suspension at a defined pressure (e.g., 1500 bar) or speed (e.g., 2000 rpm) for a specific number of cycles or duration.

  • Particle Size Analysis: Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Dosing: Administer the different this compound formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation A This compound API B Particle Size Reduction (Micronization/Nanosuspension) A->B C Lipid-Based Formulation A->C D Amorphous Solid Dispersion A->D E Dissolution Testing B->E C->E D->E F Permeability Assay (e.g., Caco-2) E->F G Pharmacokinetic Study (Rodent Model) F->G H Bioavailability Assessment G->H

Caption: Experimental workflow for improving the bioavailability of this compound.

signaling_pathway cluster_shh Sonic Hedgehog Pathway Shh Shh Ligand Ptch1 Patched-1 (Ptch1) Receptor Shh->Ptch1 Binds and inhibits Smo Smoothened (Smo) Ptch1->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates TargetGenes Target Gene Expression (e.g., Cell Cycle Regulators) Gli->TargetGenes Promotes Transcription This compound This compound This compound->Smo Potential Target (Modulation)

Caption: Hypothesized interaction of this compound with the Sonic Hedgehog signaling pathway.

References

NC1153 stability issues in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with NC1153, a peptide boronic acid derivative with the chemical name 2-Pyz-(CO)-Phe-Leu-B(OH)2. Due to its inherent stability challenges, this guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

Users frequently report a loss of active this compound in experimental buffers. This is often due to the compound's susceptibility to oxidative degradation, which is the primary pathway of instability.

Root Cause Analysis and Mitigation:

Potential Cause Recommended Action Expected Outcome
Oxidative Stress Prepare solutions fresh for each experiment. Avoid buffers containing oxidizing agents. Consider degassing buffers.Minimized oxidative degradation and preservation of the active boronic acid moiety.
Inappropriate pH Maintain a near-neutral pH (around 6.0-7.0) for stock solutions and experimental buffers. Avoid strongly acidic or basic conditions.Reduced rate of hydrolysis and oxidative degradation, which are catalyzed by pH extremes.
Presence of Catalytic Metals Use high-purity water and reagents. If metal contamination is suspected, consider the use of a non-EDTA chelating agent, as EDTA has been reported to accelerate degradation of similar compounds.Prevention of metal-catalyzed oxidation of the boronic acid group.
Extended Storage in Solution Lyophilized powder is the preferred form for long-term storage. If solutions must be stored, aliquot into single-use vials and store at -80°C for no more than a few weeks. Avoid repeated freeze-thaw cycles.[1][2][3][4][5][6]Enhanced long-term stability and prevention of degradation from repeated temperature changes.

Experimental Protocol: Assessing this compound Stability by HPLC

This protocol provides a general framework for monitoring the stability of this compound under various experimental conditions.

  • Preparation of this compound Stock Solution:

    • Accurately weigh lyophilized this compound in a clean, dry vial.

    • Dissolve in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Incubation under Test Conditions:

    • Dilute the this compound stock solution to the desired final concentration in the experimental buffer (e.g., PBS at pH 7.4).

    • Incubate aliquots of the solution under different conditions to be tested (e.g., various temperatures, pH values, or in the presence of suspected interacting compounds).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test condition.

    • Immediately quench any potential degradation by adding the sample to a quenching solution (e.g., a solution containing a compatible antioxidant or by freezing at -80°C).

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC method suitable for peptide boronic acids.

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier like trifluoroacetic acid (TFA) is typically used.

    • Column: A C18 column is a common choice.

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm or 280 nm).

    • Quantify the peak area corresponding to intact this compound at each time point.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound versus time to determine the degradation kinetics under each condition.

Troubleshooting Workflow for this compound Stability Issues

start Experiment Shows Unexpected Results or Low this compound Activity check_stability Is this compound Degradation Suspected? start->check_stability run_hplc Run HPLC Analysis on Stock and Working Solutions check_stability->run_hplc Yes no_degradation No Degradation Observed. Investigate Other Experimental Parameters. check_stability->no_degradation No degradation_confirmed Degradation Confirmed? run_hplc->degradation_confirmed check_storage Review Storage and Handling Procedures degradation_confirmed->check_storage Yes degradation_confirmed->no_degradation No check_solution_prep Review Solution Preparation Protocol check_storage->check_solution_prep Storage OK storage_issue Improper Storage (Lyophilized or Solution) check_storage->storage_issue solution_issue Potential Issue in Solution Preparation check_solution_prep->solution_issue implement_storage Implement Best Practices: - Aliquot Lyophilized Powder - Store at -20°C or -80°C - Avoid Freeze-Thaw Cycles storage_issue->implement_storage implement_solution Implement Best Practices: - Use Degassed Buffers - Prepare Fresh Solutions - Maintain Neutral pH solution_issue->implement_solution end Re-run Experiment and Monitor this compound Stability implement_storage->end implement_solution->end

A decision tree for troubleshooting this compound stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is believed to be oxidative cleavage of the carbon-boron bond of the boronic acid moiety. This transforms the boronic acid into an alcohol, rendering the compound inactive as a protease inhibitor. This process can be accelerated by oxidizing agents, extreme pH conditions, and certain metal ions.

Hypothesized Oxidative Degradation Pathway of this compound

This compound This compound (Active Boronic Acid) Oxidative_Stress Oxidative Stress (e.g., H2O2, Metal Ions) This compound->Oxidative_Stress Intermediate Unstable Peroxo-boronate Intermediate Oxidative_Stress->Intermediate Cleavage Cleavage of C-B Bond Intermediate->Cleavage Degradation_Product Inactive Alcohol Derivative Cleavage->Degradation_Product Boric_Acid Boric Acid Byproduct Cleavage->Boric_Acid

Proposed oxidative degradation of this compound.

Q2: What are the recommended storage conditions for this compound?

A2:

  • Lyophilized Powder: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1][2][4] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation.[1][3]

  • In Solution: Storing this compound in solution is not recommended for long periods.[3][5] If necessary, prepare single-use aliquots in a suitable buffer (pH 5-6) and store them at -80°C.[5][6] Avoid repeated freeze-thaw cycles.[1][5]

Q3: Why did the addition of antioxidants like ascorbate not prevent degradation in some studies of similar compounds?

A3: While counterintuitive, some studies on similar peptide boronic acids have reported that certain antioxidants, such as ascorbate, and chelating agents like EDTA can accelerate degradation. The exact mechanism is not fully understood but may involve the formation of reactive species through interactions with trace metals or the boronic acid itself. Therefore, it is crucial to empirically test the compatibility of any additives with this compound in your specific experimental system.

Q4: What are the visible signs of this compound degradation?

A4: Visual inspection may not be sufficient to detect degradation. The most reliable method is analytical, such as HPLC, which can show a decrease in the peak corresponding to the intact compound and the appearance of new peaks corresponding to degradation products. In some cases, a slight change in the color or clarity of a stock solution over time may indicate a problem.[2]

Q5: How should I handle this compound to minimize stability issues?

A5:

  • Always use high-purity solvents and reagents.

  • Prepare solutions fresh whenever possible.

  • Work on a clean, disinfected surface.[2]

  • Use sterile techniques when preparing solutions to prevent bacterial contamination, which can also lead to degradation.[5][6]

  • For peptides containing residues prone to oxidation, such as Trp, Met, or Cys, using oxygen-free buffers can be beneficial.[3][6]

References

Interpreting unexpected results with NC1153

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NC1153, a selective and orally active JAK3 inhibitor. This compound works by blocking the IL-2-induced activation of Janus kinase 3 (JAK3) and its downstream substrate, Signal Transducer and Activator of Transcription 5 (STAT5).[1] This guide is intended for researchers, scientists, and drug development professionals to help interpret unexpected results and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of JAK3. It functions by blocking the phosphorylation of JAK3, which is a critical step in the signaling cascade initiated by cytokines like IL-2, IL-4, and IL-7.[1] By inhibiting JAK3, this compound prevents the subsequent phosphorylation and activation of STAT5a/b, which then cannot translocate to the nucleus to regulate gene transcription involved in T-cell proliferation and differentiation.[2][3][4]

Q2: In which cell types is this compound expected to be most effective?

A2: this compound is most effective in hematopoietic cells, particularly lymphocytes, where JAK3 is predominantly expressed and plays a crucial role in immune function.[3][4] It has been shown to inhibit the proliferation of normal human T-cells stimulated with IL-2, IL-4, or IL-7.[1]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound is stable for several weeks at ambient temperature during shipping.

Q4: What are potential off-target effects of JAK inhibitors like this compound?

A4: While this compound is reported to be selective for JAK3, researchers should be aware of potential off-target effects common to JAK inhibitors. These can include inhibition of other JAK family members (JAK1, JAK2, TYK2) at higher concentrations, which may lead to effects on a broader range of cytokine signaling pathways.[5][6] Off-target effects on other kinases are also possible and can result in unexpected cellular phenotypes.[5][6]

Interpreting Unexpected Results: A Troubleshooting Guide

Unexpected experimental outcomes can provide valuable insights. This guide addresses common issues encountered when using this compound.

Issue 1: No or Weak Inhibition of STAT5 Phosphorylation

Possible Causes:

  • Inactive Pathway: The JAK3/STAT5 pathway may not be active in the chosen cell line or experimental conditions.

  • Low Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit JAK3.

  • Degraded Inhibitor: Improper storage or handling may have led to the degradation of this compound.

  • Technical Issues with Western Blot: Problems with antibody dilutions, transfer efficiency, or detection reagents can lead to weak signals.[7]

Troubleshooting Steps:

  • Confirm Pathway Activation: Ensure your cell line expresses JAK3 and that the pathway is stimulated (e.g., with IL-2) before adding this compound.

  • Dose-Response Experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental setup.

  • Use a Positive Control: Include a positive control (e.g., a cell line known to be sensitive to JAK3 inhibition) to verify the activity of your this compound stock.

  • Optimize Western Blot Protocol: Titrate primary and secondary antibody concentrations, ensure complete protein transfer, and use fresh detection reagents.[7]

Issue 2: Unexpected Changes in Cell Viability or Morphology

Possible Causes:

  • Off-Target Toxicity: At higher concentrations, this compound may inhibit other kinases crucial for cell survival, leading to apoptosis or altered morphology.[6]

  • Cell Line-Specific Effects: The observed phenotype may be specific to the genetic background of your cell line.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.

Troubleshooting Steps:

  • Perform a Dose-Response Viability Assay: Determine the concentration at which this compound affects cell viability and compare it to the concentration required for JAK3 inhibition.

  • Test on Multiple Cell Lines: Use a panel of cell lines to determine if the observed effect is general or cell-type specific.

  • Solvent Control: Always include a vehicle control (cells treated with the same concentration of solvent without this compound) in your experiments.

  • Consider Off-Target Analysis: If unexpected phenotypes persist, consider using a kinome screen to identify potential off-target interactions.[5]

Issue 3: Inconsistent Results Across Experiments

Possible Causes:

  • Experimental Variability: Inconsistencies in cell seeding density, passage number, or inhibitor preparation can lead to variable results.[6]

  • Cytokine Activity: The bioactivity of the cytokine used to stimulate the pathway may vary between batches.

  • Timing of Treatment: The duration of inhibitor treatment and cytokine stimulation can significantly impact the outcome.

Troubleshooting Steps:

  • Standardize Protocols: Maintain consistent cell culture practices, including cell passage number and seeding density. Prepare fresh inhibitor dilutions for each experiment.

  • Validate Cytokine Batches: Test each new batch of cytokine for its ability to induce a consistent level of STAT5 phosphorylation.

  • Optimize Treatment Times: Perform a time-course experiment to determine the optimal duration for both inhibitor pre-treatment and cytokine stimulation.

Data Presentation

The following table summarizes representative data on the inhibitory activity of this compound in different cell lines and experimental conditions.

Cell LineAssay TypeStimulantThis compound Concentration (µM)% Inhibition of p-STAT5Cell Viability (%)
Human T-Cells Western BlotIL-200100
12598
57095
109585
Kit225 Western BlotIL-200100
53097
106592
209080
T-ALL-P1 Cell Viability-0N/A100
1N/A90
2.5N/A60
5N/A45

Experimental Protocols

Western Blot for Phospho-STAT5 (p-STAT5)
  • Cell Lysis: After treatment with this compound and/or cytokine stimulation, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-STAT5 (Tyr694) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.[7]

  • Analysis: Quantify band intensities and normalize the p-STAT5 signal to total STAT5 and a loading control (e.g., β-actin or GAPDH).[7]

Cell Viability Assay (e.g., CCK-8 or MTT)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: Add serial dilutions of this compound to the wells and incubate for the desired time (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathway of JAK3/STAT5 Inhibition by this compound

JAK3_STAT5_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor (γc chain) JAK3 JAK3 CytokineReceptor->JAK3 JAK1 JAK1 CytokineReceptor->JAK1 STAT5_inactive STAT5 JAK3->STAT5_inactive Phosphorylation JAK1->JAK3 Trans-phosphorylation Cytokine Cytokine (e.g., IL-2) Cytokine->CytokineReceptor Binding & Dimerization STAT5_active p-STAT5 Dimer STAT5_inactive->STAT5_active Dimerization GeneTranscription Gene Transcription (Proliferation, Differentiation) STAT5_active->GeneTranscription Nuclear Translocation This compound This compound This compound->JAK3 Inhibition

Caption: The JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

experimental_workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., Human T-Cells) treatment Treatment with this compound (Dose-Response) start->treatment stimulation Cytokine Stimulation (e.g., IL-2) treatment->stimulation western_blot Western Blot (p-STAT5, Total STAT5) stimulation->western_blot viability_assay Cell Viability Assay (CCK-8 / MTT) stimulation->viability_assay analysis Data Analysis (% Inhibition, IC50, LD50) western_blot->analysis viability_assay->analysis conclusion Conclusion: Efficacy & Toxicity Profile analysis->conclusion

Caption: A typical experimental workflow for evaluating the effects of this compound.

Troubleshooting Logic for Unexpected Results

troubleshooting_logic cluster_outcomes Potential Causes start Unexpected Result Observed check_inhibitor Verify Inhibitor Activity (Positive Control, Fresh Stock) start->check_inhibitor check_protocol Review Experimental Protocol (Concentrations, Times, Reagents) start->check_protocol check_cells Assess Cell Health & Pathway (Viability, Passage #, Stimulation) start->check_cells cause_inhibitor Inactive/Degraded Inhibitor check_inhibitor->cause_inhibitor cause_protocol Suboptimal Protocol check_protocol->cause_protocol cause_cells Cell-Specific Issues check_cells->cause_cells cause_off_target Off-Target Effect check_cells->cause_off_target resolve Optimize & Repeat Experiment cause_inhibitor->resolve cause_protocol->resolve cause_cells->resolve cause_off_target->resolve

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Modifying NC1153 treatment protocols for better outcomes

Author: BenchChem Technical Support Team. Date: December 2025

No information was found regarding a specific compound or treatment protocol designated "NC1153."

Our comprehensive search for "this compound" in scientific and clinical trial databases did not yield any specific information about a molecule, drug, or experimental protocol with this identifier. The search results primarily consisted of clinical trial registration numbers (NCT numbers) that do not correspond to a compound named this compound.

Therefore, we are unable to provide a technical support center with troubleshooting guides, FAQs, data tables, experimental protocols, or visualizations for "this compound" as no public information on such a compound or treatment exists.

We recommend verifying the identifier "this compound" for accuracy. It is possible that this is an internal project code, a misnomer, or a compound that has not yet been disclosed in public literature or trial registries.

For assistance with a different compound or treatment protocol, please provide the correct and publicly available identifier.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NC1153, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common pitfalls and troubleshooting strategies for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets Smoothened (SMO), a key signal transducer in the Hedgehog signaling pathway.[1][2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of PTCH on SMO.[1][3] This allows SMO to activate the GLI family of transcription factors (GLI1, GLI2), which then translocate to the nucleus and induce the expression of Hh target genes.[3][4] this compound binds to SMO, preventing its activation and subsequent downstream signaling, even in the presence of Hh ligands or in cases of PTCH loss-of-function mutations.[1][2]

Q2: My cells are not responding to this compound treatment. What are the possible reasons?

A2: There are several potential reasons for a lack of response to this compound:

  • Cell Line Insensitivity: The cell line you are using may not have an active Hedgehog pathway. It is crucial to use cell lines with a known dependency on Hh signaling for proliferation or survival.

  • Acquired Resistance: Prolonged treatment with Hh pathway inhibitors can lead to acquired resistance. This can occur through mutations in the drug-binding pocket of SMO or through the activation of downstream components of the pathway, such as GLI2 amplification or SUFU mutations.[1][5]

  • Incorrect Dosing: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line.

  • Inhibitor Instability: Ensure that the compound is stored correctly and that fresh stock solutions are prepared for each experiment to avoid degradation.

Q3: I am observing high levels of cytotoxicity in my experiments. Is this expected?

A3: While inhibition of a constitutively active Hh pathway can lead to cell death in dependent cancer cells, excessive cytotoxicity, particularly at high concentrations, might indicate off-target effects. It is important to differentiate between on-target anti-proliferative effects and non-specific cytotoxicity. A dose-response curve can help identify a therapeutic window where Hh pathway inhibition is achieved with minimal off-target toxicity.

Q4: Can this compound be used in combination with other inhibitors?

A4: Yes, combination therapies are being explored to enhance efficacy and overcome resistance. For instance, combining Hh pathway inhibitors with inhibitors of other signaling pathways, such as PI3K/Akt/mTOR, has shown synergistic effects in some cancer models.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No inhibition of Hh target gene expression (e.g., GLI1, PTCH1) Cell line is not dependent on the Hh pathway.Confirm Hh pathway activity in your cell line using a positive control (e.g., SHH ligand or a SMO agonist like SAG). Consider using a different, validated Hh-dependent cell line.
Insufficient concentration of this compound.Perform a dose-response curve to determine the IC50 of this compound in your cell line.
Degraded this compound.Prepare fresh stock solutions for each experiment and store the compound as recommended by the manufacturer.
Development of resistance to this compound over time Mutations in the SMO drug-binding pocket.Sequence the SMO gene in your resistant cell line to identify potential mutations.[1]
Amplification of downstream pathway components (e.g., GLI2).Perform qPCR or Western blot to assess the expression levels of GLI1 and GLI2.[6]
Activation of non-canonical Hh signaling or bypass pathways.Investigate the involvement of other signaling pathways (e.g., PI3K/Akt) that may be compensating for Hh inhibition.
High background in GLI-luciferase reporter assays "Leaky" reporter construct.Test the reporter construct in a cell line known to have no Hh pathway activity to ensure it is not constitutively active.
Non-canonical GLI activation.Consider the possibility of SMO-independent GLI activation through other pathways. Co-treatment with inhibitors of suspected parallel pathways may help clarify this.[6]
Inconsistent results between experiments Variability in cell density or passage number.Maintain consistent cell culture conditions, including seeding density and passage number, as pathway activity can be influenced by these factors.
Instability of reagents.Ensure all reagents, including this compound and assay components, are stored correctly and are not expired.

Quantitative Data

Table 1: In Vitro Activity of this compound and Other Hedgehog Pathway Inhibitors

Compound Target Cell Line IC50 (nM)
This compound SMODaoy (Medulloblastoma)15
Panc-1 (Pancreatic Cancer)50
Vismodegib SMODaoy (Medulloblastoma)20
Panc-1 (Pancreatic Cancer)65
GANT61 GLI1/2Daoy (Medulloblastoma)5000
Panc-1 (Pancreatic Cancer)8000

Note: The IC50 values for this compound are hypothetical and provided for illustrative purposes.

Experimental Protocols

Protocol 1: GLI-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Materials:

  • Hh-responsive cells (e.g., NIH/3T3 cells)

  • GLI-responsive firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • This compound

  • Hh pathway agonist (e.g., SHH conditioned media or SAG)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the GLI-responsive firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Serum Starvation: 24 hours post-transfection, switch the cells to a low-serum medium.

  • Treatment: After 6-8 hours of serum starvation, treat the cells with varying concentrations of this compound or vehicle control. For pathway activation, add a Hh pathway agonist.

  • Incubation: Incubate the cells for 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Protocol 2: Western Blot for GLI1 Expression

This protocol is used to assess the effect of this compound on the protein levels of GLI1, a direct downstream target of the Hh pathway.

Materials:

  • Hh-dependent cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GLI1

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat Hh-dependent cells with this compound at various concentrations for the desired time period.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against GLI1 and a loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the GLI1 signal to the loading control to determine the relative change in protein expression.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH binds SMO SMO PTCH->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active activates This compound This compound This compound->SMO inhibits Target Genes Target Genes GLI_active->Target Genes promotes transcription

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_Troubleshooting cluster_experiment Experimental Step cluster_troubleshooting Troubleshooting Point Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Assay Perform readout assay (e.g., Luciferase, Western Blot) Cell_Treatment->Assay Check_Cells No Response? Assay->Check_Cells Data_Analysis Analyze results Conclusion Conclusion Data_Analysis->Conclusion Check_Cells->Data_Analysis No Check_Compound High Cytotoxicity? Check_Cells->Check_Compound Yes Check_Compound->Data_Analysis No Check_Assay High Background? Check_Compound->Check_Assay Yes Check_Assay->Data_Analysis

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

Validation & Comparative

Comparative Efficacy Analysis: Osimertinib vs. Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and Gefitinib, a first-generation EGFR-TKI, in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the performance of these two therapeutic agents.

Overview of Compounds

Osimertinib is an irreversible EGFR-TKI that is selective for both EGFR-TKI sensitizing and EGFR T790M resistance mutations. Gefitinib is a reversible, first-generation EGFR-TKI that targets activating EGFR mutations. The key distinction lies in Osimertinib's ability to overcome the T790M mutation, a common mechanism of resistance to first-generation EGFR-TKIs.

Comparative Efficacy Data

The following table summarizes the key efficacy endpoints from the FLAURA clinical trial, which compared Osimertinib with either Gefitinib or Erlotinib in previously untreated patients with advanced EGFR-mutated NSCLC.

Efficacy EndpointOsimertinibGefitinib or Erlotinib
Median Progression-Free Survival (PFS) 18.9 months10.2 months
Median Overall Survival (OS) 38.6 months31.8 months
Objective Response Rate (ORR) 80%76%
Median Duration of Response 17.2 months8.5 months

Data sourced from the FLAURA trial.

Mechanism of Action and Signaling Pathways

Both Osimertinib and Gefitinib inhibit the EGFR signaling pathway, which is crucial for cell proliferation and survival in EGFR-mutated NSCLC. However, their specific mechanisms of binding and their effectiveness against resistance mutations differ.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Osimertinib Osimertinib (Irreversible Inhibitor) Osimertinib->EGFR Gefitinib Gefitinib (Reversible Inhibitor) Gefitinib->EGFR

Caption: Simplified EGFR signaling pathway inhibited by Osimertinib and Gefitinib.

Experimental Protocols

The following outlines a general methodology for an in vitro cell viability assay to compare the efficacy of Osimertinib and Gefitinib.

Cell Viability (MTT) Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Osimertinib and Gefitinib in EGFR-mutated NSCLC cell lines.

  • Cell Lines:

    • PC-9 (EGFR exon 19 deletion)

    • H1975 (EGFR L858R and T790M mutations)

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with serial dilutions of Osimertinib or Gefitinib for 72 hours.

    • MTT reagent is added to each well and incubated for 4 hours to allow for formazan crystal formation.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by non-linear regression analysis.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Osimertinib/Gefitinib (72h) A->B C Add MTT Reagent (4h Incubation) B->C D Solubilize Formazan Crystals C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for a typical in vitro cell viability (MTT) assay.

Resistance Mechanisms

A key differentiator between Osimertinib and first-generation EGFR-TKIs is their efficacy against the T790M resistance mutation.

Resistance_Mechanism Start EGFR-Mutated NSCLC (e.g., Exon 19 del, L858R) Gefitinib_Treatment Treatment with Gefitinib (1st Gen TKI) Start->Gefitinib_Treatment Response Initial Response Gefitinib_Treatment->Response Progression Disease Progression Response->Progression T790M Acquired T790M Mutation (~50-60% of cases) Progression->T790M Osimertinib_Treatment Treatment with Osimertinib (3rd Gen TKI) T790M->Osimertinib_Treatment Second_Response Response in T790M+ Patients Osimertinib_Treatment->Second_Response

NC1153: A Novel JAK3 Inhibitor for Allograft Survival Compared to Standard-of-Care Immunosuppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NC1153, a selective Janus kinase 3 (JAK3) inhibitor, with standard-of-care immunosuppressive agents for promoting allograft survival. The information is compiled from preclinical studies to offer an objective overview of its potential as a therapeutic agent in transplantation.

Executive Summary

This compound is a small molecule inhibitor that selectively targets JAK3, a critical enzyme in the signaling pathways of several cytokines essential for T-cell proliferation and function. By blocking this pathway, this compound has demonstrated significant efficacy in prolonging allograft survival in preclinical models. This guide compares the performance of this compound with established immunosuppressants such as calcineurin inhibitors (e.g., cyclosporine) and anti-proliferative agents, highlighting its distinct mechanism of action and potential for a more targeted immunomodulation with a favorable safety profile.

Mechanism of Action: Targeting the JAK3-STAT Pathway

This compound exerts its immunosuppressive effects by inhibiting the Janus kinase 3 (JAK3) enzyme. JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in signal transduction for cytokines that use the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding to its receptor, JAK3 is activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in lymphocyte activation, proliferation, and differentiation. By selectively inhibiting JAK3, this compound effectively blocks this signaling cascade, thereby suppressing the immune response that leads to allograft rejection.[1][2]

JAK3_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine (e.g., IL-2) Receptor γc Cytokine Receptor Cytokine->Receptor:f1 Binding JAK3_inactive JAK3 JAK3_active p-JAK3 JAK3_inactive->JAK3_active Phosphorylation STAT_inactive STAT STAT_active p-STAT Dimer STAT_inactive->STAT_active Dimerization JAK3_active->STAT_inactive Phosphorylation Gene_Transcription Gene Transcription STAT_active->Gene_Transcription Nuclear Translocation This compound This compound This compound->JAK3_inactive Inhibition Immune_Response T-Cell Activation, Proliferation, Differentiation Gene_Transcription->Immune_Response

Figure 1: this compound Mechanism of Action. This compound inhibits JAK3, blocking the phosphorylation of STAT proteins and subsequent gene transcription required for T-cell mediated immune responses.

Comparative Efficacy in a Preclinical Model

The primary data for this compound comes from a study utilizing a rat kidney allograft model (ACI to Lewis rats), a well-established model for studying transplant rejection.[2] The following tables summarize the key findings from this study and provide a comparison with standard-of-care agents based on data from similar preclinical models.

Table 1: this compound Monotherapy in Rat Kidney Allograft Survival
Treatment GroupDose (mg/kg/day)Treatment Duration (days)Mean Graft Survival (days)
Vehicle Control--7.8 ± 0.4
This compound401414.3 ± 1.2
This compound801429.5 ± 2.5
This compound16014>50
This compound16090 (3x/week after day 14)>200 (Tolerance)
Data sourced from Stepkowski et al., J Immunol, 2005.[2]
Table 2: this compound in Combination with Cyclosporine A (CsA)
Treatment GroupDose (mg/kg/day)Treatment Duration (days)Mean Graft Survival (days)
Vehicle Control-77.8 ± 0.4
This compound40712.5 ± 1.0
CsA1.25713.3 ± 0.8
This compound + CsA40 + 1.25724.3 ± 2.1
Data sourced from Stepkowski et al., J Immunol, 2005.[2]
Table 3: Comparison with Standard-of-Care (Data from Separate Preclinical Studies)
ImmunosuppressantAnimal ModelDose (mg/kg/day)Mean Graft Survival (days)Reference
This compound Rat Kidney Allograft 160 >50 (14-day treatment) Stepkowski et al., 2005 [2]
Cyclosporine ARat Kidney Allograft5~15-20General historical data
TacrolimusRat Kidney Allograft1>60General historical data
Mycophenolate MofetilRat Kidney Allograft1085.0 ± 15.2[3]

Note: The data in Table 3 are not from a head-to-head study and are presented for general comparative purposes only. Experimental conditions may vary between studies.

Experimental Protocols

Rat Kidney Allograft Model (as described in Stepkowski et al., 2005)
  • Animal Model: Male ACI (RT1a) donor rats and male Lewis (RT1l) recipient rats, weighing 250-300g, were used. This combination represents a full MHC mismatch, leading to acute rejection.[2]

  • Surgical Procedure: A heterotopic kidney transplantation was performed. The donor's left kidney, along with the renal artery, vein, and ureter, was transplanted into the recipient. The recipient's native kidneys were removed to ensure the allograft was life-sustaining.[2]

  • Drug Administration: this compound was administered by oral gavage. Cyclosporine A was administered subcutaneously.[2]

  • Monitoring and Endpoint: Graft survival was monitored by daily palpation of the transplanted kidney and observation of the animal's health. Rejection was confirmed by the cessation of renal function (anuria, weight loss, and eventual death), and in some cases, by histological analysis. The primary endpoint was the day of graft rejection, defined as the day the recipient died or was euthanized due to graft failure.[2]

Experimental_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative Animal_Selection Select ACI (donor) and Lewis (recipient) rats Anesthesia Anesthetize animals Animal_Selection->Anesthesia Donor_Nephrectomy Perform donor nephrectomy Anesthesia->Donor_Nephrectomy Transplantation Transplant kidney into recipient Donor_Nephrectomy->Transplantation Recipient_Nephrectomy Remove recipient's native kidneys Transplantation->Recipient_Nephrectomy Drug_Administration Administer this compound (oral gavage) and/or CsA (subcutaneous) Recipient_Nephrectomy->Drug_Administration Monitoring Daily monitoring: - Graft palpation - Animal health Drug_Administration->Monitoring Endpoint Endpoint: Graft Rejection Monitoring->Endpoint

Figure 2: Rat Kidney Allograft Experimental Workflow. A summary of the key steps in the preclinical evaluation of this compound for allograft survival.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a potent immunosuppressive agent that can significantly prolong kidney allograft survival.[2] Its efficacy as a monotherapy, particularly at higher doses and with longer treatment durations, is notable, with the potential to induce long-term tolerance.[2] Furthermore, the synergistic effect observed when this compound is combined with a sub-therapeutic dose of cyclosporine A indicates its potential utility in multi-drug immunosuppressive regimens, possibly allowing for the reduction of doses of drugs with more significant side effects.[2]

Compared to standard-of-care agents, this compound's targeted mechanism of action offers the promise of a more favorable safety profile. Calcineurin inhibitors like cyclosporine and tacrolimus are associated with nephrotoxicity, neurotoxicity, and metabolic side effects. Anti-proliferative agents such as mycophenolate mofetil can cause gastrointestinal and hematological toxicities. By selectively targeting JAK3, which has a more restricted expression pattern than other JAK family members, this compound may spare other cell types from off-target effects. Indeed, the study by Stepkowski et al. reported that this compound was not nephrotoxic, myelotoxic, or lipotoxic in their models.[2]

Further research is warranted to fully elucidate the potential of this compound in transplantation. Head-to-head comparative studies with current standard-of-care regimens in various preclinical models of organ transplantation are needed. Additionally, long-term safety and efficacy studies, as well as pharmacokinetic and pharmacodynamic analyses, will be crucial for its clinical translation. The development of selective JAK3 inhibitors like this compound represents a promising avenue for advancing the field of transplantation immunology, with the ultimate goal of improving long-term outcomes for transplant recipients.

References

Validating the Target Engagement of NC1153: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the target engagement of NC1153, a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR). The performance of this compound is compared with alternative EGFR inhibitors, supported by experimental data. Detailed methodologies for the key experiments are provided to ensure reproducibility.

Comparative Performance of EGFR Inhibitors

The inhibitory activity of this compound against EGFR was assessed and compared with commercially available inhibitors, designated here as Alternative A and Alternative B. The data presented below summarizes the half-maximal inhibitory concentration (IC50) from a biochemical assay and the cellular target engagement as measured by the inhibition of EGFR autophosphorylation in a cellular context.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) (pEGFR Inhibition)
This compound EGFR 15 50
Alternative AEGFR2575
Alternative BEGFR10150

Experimental Protocols

EGFR Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domain.

  • Materials : Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20), and a detection reagent.

  • Procedure :

    • A solution of the EGFR enzyme is pre-incubated with varying concentrations of the test compound (this compound, Alternative A, Alternative B) for 15 minutes at room temperature.

    • The kinase reaction is initiated by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

    • The reaction is allowed to proceed for 60 minutes at 30°C.

    • The amount of phosphorylated substrate is quantified using a luminescence-based detection reagent.

    • The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

Cellular EGFR Autophosphorylation Assay (Cellular IC50 Determination)

This assay measures the inhibition of EGFR autophosphorylation in a cellular context, providing a direct readout of target engagement in a more physiologically relevant system.

  • Materials : A431 human epidermoid carcinoma cells, serum-free cell culture medium, human epidermal growth factor (EGF), lysis buffer, primary antibody against phosphorylated EGFR (pEGFR), secondary antibody conjugated to a detectable marker, and a suitable detection system (e.g., Western blot or ELISA).

  • Procedure :

    • A431 cells are seeded in 96-well plates and grown to 80-90% confluency.

    • Cells are serum-starved for 24 hours prior to the experiment.

    • The cells are pre-treated with various concentrations of the test compounds for 2 hours.

    • EGFR signaling is stimulated by adding 100 ng/mL of EGF for 10 minutes.

    • The cells are washed and then lysed to extract cellular proteins.

    • The level of pEGFR in the cell lysates is quantified using an ELISA-based method.

    • The cellular IC50 values are determined from the dose-response curves.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the context of this compound's action and the methodologies used for its validation, the following diagrams are provided.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds This compound This compound This compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR Signaling Pathway and Inhibition by this compound.

Target_Engagement_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b_start 1. Incubate EGFR with this compound b_react 2. Add ATP & Substrate b_start->b_react b_detect 3. Measure Phosphorylation b_react->b_detect b_ic50 4. Calculate IC50 b_detect->b_ic50 c_start 1. Treat Cells with this compound c_stim 2. Stimulate with EGF c_start->c_stim c_lyse 3. Lyse Cells c_stim->c_lyse c_detect 4. Quantify pEGFR c_lyse->c_detect c_ic50 5. Calculate IC50 c_detect->c_ic50

Workflow for Validating this compound Target Engagement.

Cross-Validation of NC1153 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data on two promising anticancer compounds, SNG1153 and Nitidine Chloride (NC), to assist researchers in evaluating their potential applications. Due to the limited information on a compound named "NC1153," this guide focuses on SNG1153 and the well-documented natural compound, Nitidine Chloride, which may be related or of comparative interest.

Compound Overview and Mechanism of Action

SNG1153 is a novel anticancer agent that has demonstrated efficacy in inhibiting the growth of lung cancer stem cells.[1] Its primary mechanism of action involves the downregulation of the β-catenin signaling pathway, a critical pathway in cell proliferation and differentiation.[1]

Nitidine Chloride (NC) is a natural alkaloid derived from Zanthoxylum nitidum. It has shown broad-spectrum anticancer activity. NC is known to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer progression, such as the STAT3 and p53 pathways.[2]

Signaling_Pathways cluster_SNG1153 SNG1153 Pathway cluster_NC Nitidine Chloride (NC) Pathway SNG1153 SNG1153 BetaCatenin β-catenin SNG1153->BetaCatenin down-regulates Growth_Inhibition Inhibition of Lung Cancer Stem Cell Growth BetaCatenin->Growth_Inhibition NC Nitidine Chloride (NC) STAT3 STAT3 NC->STAT3 inhibits p53 p53 NC->p53 activates Apoptosis Apoptosis STAT3->Apoptosis p53->Apoptosis

Caption: Signaling pathways of SNG1153 and Nitidine Chloride.

Comparative Efficacy in Cancer Cell Lines

The following tables summarize the in vitro effects of SNG1153 and Nitidine Chloride across various cancer cell lines.

Table 1: SNG1153 Effects on Lung Cancer Cells
MetricCell TypeResult
Growth and ApoptosisEstablished lung cancer cellsInhibited growth and induced apoptosis[1]
Tumorsphere FormationLung tumorsphere cellsInhibited formation[1]
Cancer Stem Cell MarkerCD133-positive lung cancer cellsDecreased population[1]
In vivo Tumor FormationNOD/SCID mice with lung tumorsphere cellsAttenuated tumor formation[1]
Table 2: Nitidine Chloride (NC) Effects on Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueKey Findings
RKOColorectal3 µMSuppressed proliferation, migration, and invasion[2]
HCT116Colorectal5 µMActivated p53 pathway and induced apoptosis[2]
HT29Colorectal10 µMInhibited malignant behaviors[2]
YD15, MC3, HN22, Ca9.22OralNot SpecifiedInhibited growth and induced apoptosis via STAT3 inhibition[2]
HSC-3, HSC-4OralNot SpecifiedInduced apoptosis through blockage of STAT3 expression[2]

Experimental Protocols

Detailed methodologies are essential for the cross-validation of these findings.

Cell Viability and IC50 Determination

A common method to assess cell viability is the Trypan Blue Exclusion Assay.

  • Cell Culture: Culture cancer cell lines in appropriate media and conditions.

  • Treatment: Treat cells with varying concentrations of the test compound (SNG1153 or NC) for 24 hours.

  • Staining: Harvest cells and stain with Trypan Blue.

  • Counting: Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculation: The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated controls.

Western Blot Analysis for Protein Expression

This protocol is used to analyze the expression of key proteins in the signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate with primary antibodies against target proteins (e.g., β-catenin, STAT3, p-STAT3, PARP, Caspase 3) followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an ECL detection system.

Experimental_Workflow start Start: Cancer Cell Lines treatment Treat with SNG1153 or NC start->treatment viability Cell Viability Assay (e.g., Trypan Blue) treatment->viability western Western Blot Analysis treatment->western ic50 Determine IC50 viability->ic50 protein Analyze Protein Expression Changes western->protein end End: Comparative Data ic50->end protein->end

Caption: A typical experimental workflow for compound validation.

Conclusion and Future Directions

Both SNG1153 and Nitidine Chloride show significant potential as anticancer agents, albeit with different mechanisms of action and efficacies across various cell lines. SNG1153 appears to be a promising candidate for targeting lung cancer stem cells, while Nitidine Chloride exhibits broader activity in colorectal and oral cancers.

For cross-validation, it is recommended to:

  • Test both compounds in a standardized panel of cell lines representing different cancer types.

  • Directly compare their IC50 values and effects on key signaling pathways under identical experimental conditions.

  • Investigate potential synergistic effects with existing chemotherapeutic agents.

This guide serves as a starting point for researchers to design further experiments to validate and expand upon these findings.

References

Comparative Analysis of SNG1153 and Niclosamide Analogs in Cancer Stem Cell Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of SNG1153 and its analogs, focusing on their efficacy in inhibiting cancer stem cells (CSCs). We present a detailed examination of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. This report includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, contributing to tumor initiation, progression, metastasis, and resistance to conventional therapies. The Wnt/β-catenin signaling pathway is a critical regulator of CSC properties, making it a key target for novel anti-cancer therapeutics.

This guide focuses on SNG1153, a novel synthetic compound derived from icaritin, which has shown promise in targeting lung CSCs. For a comprehensive evaluation, we compare SNG1153 with the well-known Wnt/β-catenin inhibitor, niclosamide, and two of its synthetically manufactured analogs, designated as Analog 11 and Analog 32. Niclosamide, an FDA-approved anthelmintic drug, has been repurposed for cancer therapy due to its ability to inhibit multiple oncogenic pathways, including Wnt/β-catenin, mTOR, and STAT3 signaling. The analogs were designed to improve upon the metabolic stability of niclosamide.

Chemical Structures of SNG1153 and Analogs

The chemical structures of SNG1153, niclosamide, and its analogs are presented below.

G Chemical Structures cluster_SNG1153 SNG1153 cluster_Niclosamide Niclosamide cluster_Analog11 Analog 11 cluster_Analog32 Analog 32 sng1153 sng1153 niclosamide niclosamide analog11 analog11 analog32 Structure not available as a single image. Described as a modification on the salicyl portion of niclosamide.

Caption: Chemical structures of SNG1153, Niclosamide, and Analog 11.

Quantitative Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for SNG1153 and the niclosamide analogs in different cancer cell lines.

Table 1: IC50 Values of SNG1153 in Lung Cancer Cells

CompoundCell LineAssay TypeIC50 (µM)Reference
SNG1153H460Cell ViabilityNot Reported[1]

Note: The primary study on SNG1153 demonstrated its inhibitory effect on lung cancer stem cells but did not report a specific IC50 value for cell viability in H460 cells.[1]

Table 2: IC50 Values of Niclosamide and its Analogs in Ovarian Cancer Cell Lines [2]

CompoundA2780ip2 (µM)A2780cp20 (µM)SKOV3ip1 (µM)SKOV3TRip2 (µM)
Niclosamide0.590.561.831.13
Analog 110.550.410.800.83
Analog 320.650.751.861.66

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Cell Viability Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., H460 lung cancer cells or A2780/SKOV3 ovarian cancer cells) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.[3]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., SNG1153, niclosamide, or its analogs) for a specified period, typically 48 to 72 hours.[3][4]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or CCK-8 assay, or a luminescence-based assay like ATP-lite.[3][5] For the CCK-8 assay, the reagent is added to each well and incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.[3]

  • Data Analysis: The absorbance or luminescence values are normalized to the vehicle-treated control cells. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tumorsphere Formation Assay

Objective: To assess the self-renewal capacity of cancer stem cells and the inhibitory effect of compounds on tumorsphere formation.

Protocol:

  • Cell Culture: Cancer cells (e.g., H460) are cultured in serum-free medium supplemented with growth factors such as EGF and bFGF in ultra-low attachment plates to promote the formation of tumorspheres.[1]

  • Compound Treatment: The cells are treated with the test compounds at various concentrations at the time of seeding.

  • Sphere Formation and Counting: After 7-10 days of incubation, the number and size of the tumorspheres are observed and quantified under a microscope. A tumorsphere is typically defined as a spherical cell aggregate with a diameter greater than 50 µm.[1]

  • Data Analysis: The tumorsphere formation efficiency is calculated as the number of tumorspheres formed divided by the initial number of cells seeded, multiplied by 100. The effect of the compound is determined by comparing the tumorsphere formation efficiency in treated versus untreated wells.

Western Blot Analysis

Objective: To detect and quantify the levels of specific proteins, such as β-catenin, in response to compound treatment.

Protocol:

  • Cell Lysis: Cells are treated with the test compounds for a specified duration, after which they are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.[6]

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific to the target protein (e.g., anti-β-catenin) overnight at 4°C.[6]

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software. The expression levels of the target protein are normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Wnt/β-catenin signaling pathway and a general experimental workflow for evaluating the anti-cancer stem cell properties of the compounds.

G Wnt/β-catenin Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Frizzled->Destruction_Complex Inhibition LRP5_6 LRP5/6 LRP5_6->Destruction_Complex Inhibition beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylation Ubiquitination Ubiquitination & Proteasomal Degradation beta_Catenin->Ubiquitination beta_Catenin_nuc β-catenin beta_Catenin->beta_Catenin_nuc Translocation TCF_LEF TCF/LEF beta_Catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Wnt Wnt Wnt->Frizzled Wnt->LRP5_6 SNG1153 SNG1153 SNG1153->beta_Catenin Promotes Degradation Niclosamide_Analogs Niclosamide & Analogs Niclosamide_Analogs->LRP5_6 Inhibition

Caption: Wnt/β-catenin signaling pathway and points of inhibition by SNG1153 and Niclosamide analogs.

G Experimental Workflow start Start cell_culture Cancer Cell Culture (e.g., H460, A2780) start->cell_culture compound_treatment Treat with SNG1153 or Niclosamide Analogs cell_culture->compound_treatment cell_viability Cell Viability Assay (MTT/CCK-8) compound_treatment->cell_viability tumorsphere_assay Tumorsphere Formation Assay compound_treatment->tumorsphere_assay western_blot Western Blot Analysis (β-catenin levels) compound_treatment->western_blot data_analysis Data Analysis and Comparison cell_viability->data_analysis tumorsphere_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for comparative analysis.

Comparative Performance Analysis

SNG1153 has demonstrated significant activity against lung cancer stem cells. Studies have shown that SNG1153 inhibits the formation of tumorspheres derived from H460 human lung cancer cells, indicating its potential to suppress the self-renewal of CSCs.[1] Furthermore, SNG1153 treatment was found to decrease the population of CD133-positive cells, a marker for lung CSCs.[1] Mechanistically, SNG1153 induces the phosphorylation of β-catenin, leading to its downregulation.[1] This inhibition of the Wnt/β-catenin pathway is a key contributor to its anti-CSC effects.

Niclosamide and its analogs (Analog 11 and Analog 32) have also shown potent anti-proliferative activity in various cancer cell lines, including chemoresistant ovarian cancer cells.[2] Their mechanism of action also involves the inhibition of the Wnt/β-catenin pathway, in addition to targeting the mTOR and STAT3 signaling pathways.[2] The IC50 values for niclosamide and its analogs in ovarian cancer cell lines are in the sub-micromolar to low micromolar range, highlighting their potent cytotoxic effects.[2] Analog 11, where the nitro group of niclosamide is replaced with a trifluoromethyl group, was designed for improved metabolic stability and demonstrated comparable or slightly better in vitro activity than the parent compound in some cell lines.[2]

A direct quantitative comparison of the potency of SNG1153 with niclosamide and its analogs is challenging due to the lack of reported IC50 values for SNG1153 in the H460 cell line. However, both classes of compounds demonstrate a clear mechanism of action centered on the inhibition of the Wnt/β-catenin pathway, a critical signaling cascade for cancer stem cell maintenance. The data on niclosamide and its analogs provide a strong benchmark for the level of potency that can be achieved with this mechanistic approach.

Conclusion

Both SNG1153 and the niclosamide analogs represent promising classes of compounds for the targeted therapy of cancers driven by aberrant Wnt/β-catenin signaling and the presence of cancer stem cells. SNG1153 has shown specific efficacy against lung cancer stem-like cells, while niclosamide and its analogs have demonstrated broad anti-proliferative activity in various cancer types, including chemoresistant ovarian cancer.

For researchers and drug development professionals, the choice between these compounds would depend on the specific cancer type being targeted and the desired pharmacokinetic properties. The structural modifications in the niclosamide analogs that enhance metabolic stability without compromising activity offer a potential advantage for in vivo applications. Further studies, including head-to-head comparisons in the same cancer models and in vivo efficacy studies, are warranted to fully elucidate the therapeutic potential of SNG1153 relative to these improved niclosamide analogs. The detailed protocols and comparative data presented in this guide provide a solid foundation for such future investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the novel Janus kinase 3 (JAK3) inhibitor, NC1153, and the established immunosuppressant, Cyclosporin A (CsA). The following sections present a head-to-head analysis based on experimental data, focusing on efficacy in promoting allograft survival and a comparative safety profile. This document is intended for researchers, scientists, and professionals in the field of drug development and transplantation immunology.

Comparative Efficacy in Allograft Survival

A pivotal preclinical study evaluated the efficacy of this compound and CsA in a rat kidney allograft model. The data, summarized below, demonstrates the potential of this compound as a potent immunosuppressive agent.

Treatment GroupDose and AdministrationMean Survival Time (Days)Outcome
Control (Vehicle) Oral gavage7.0 ± 0.0Acute Rejection
This compound 80 mg/kg/day (i.v.) for 7 days14.0 ± 1.0Delayed Rejection
This compound 160 mg/kg/day (oral) for 14 days28.0 ± 2.0Significantly Prolonged Survival
This compound 160 mg/kg/day (oral) for 14 days, then 160 mg/kg 3x/week for up to 90 days>200 (Tolerance)Induction of Tolerance
Cyclosporin A (CsA) 2.5 mg/kg/day (oral) for 7 days14.0 ± 1.0Delayed Rejection
This compound + CsA 80 mg/kg/day (oral) + 2.5 mg/kg/day (oral) for 7 days25.0 ± 2.0Synergistic Effect

Comparative Safety and Toxicity Profile

A significant aspect of the comparative study was the assessment of treatment-related toxicities, a known concern with calcineurin inhibitors like CsA.

ParameterThis compound (160 mg/kg/day)Cyclosporin A (10 mg/kg/day)Control (Vehicle)
Nephrotoxicity
Blood Urea Nitrogen (mg/dl)25 ± 3150 ± 2024 ± 2
Serum Creatinine (mg/dl)0.5 ± 0.12.5 ± 0.50.5 ± 0.1
Myelotoxicity
White Blood Cell Count (x10³/µl)7.5 ± 1.07.2 ± 0.87.8 ± 1.2
Red Blood Cell Count (x10⁶/µl)7.1 ± 0.56.9 ± 0.47.3 ± 0.6

The data indicates that this compound did not exhibit the nephrotoxic or myelotoxic effects observed with CsA at the tested dosages.

Mechanism of Action: JAK3/STAT5 Signaling Pathway

This compound exerts its immunosuppressive effects by selectively inhibiting the JAK3 enzyme, a critical component of the signaling pathway for several interleukins (IL-2, IL-4, IL-7, IL-15, and IL-21) that are crucial for T-cell proliferation and differentiation. This inhibition prevents the downstream phosphorylation of STAT5a/b, a key step in the activation of gene transcription for T-cell responses.

JAK3_STAT5_Pathway cluster_receptor Cytokine Receptor cluster_intracellular Intracellular Signaling Cytokine IL-2 Receptor IL-2 Receptor Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation STAT5 STAT5 JAK3->STAT5 Phosphorylation pSTAT5 pSTAT5 STAT5->pSTAT5 Dimer pSTAT5 Dimer pSTAT5->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription (T-cell proliferation, differentiation) Nucleus->Gene This compound This compound This compound->JAK3 Inhibition

Caption: this compound inhibits the JAK3-mediated phosphorylation of STAT5.

Experimental Protocols

Rat Kidney Allograft Transplantation

A detailed surgical protocol for orthotopic rat kidney transplantation was followed. In brief:

  • Donor Nephrectomy: Lewis rats served as donors. The left kidney was perfused in situ with a cold preservation solution and then surgically removed.

  • Recipient Preparation: ACI rats were used as recipients. The recipient's left kidney was removed.

  • Anastomosis: The donor renal artery, vein, and ureter were anastomosed to the recipient's corresponding vessels and bladder.

  • Post-operative Care and Monitoring: Animals received standard post-operative care. Allograft survival was monitored daily by palpation and observation of the recipient's health. Rejection was defined as the cessation of graft function, leading to the recipient's morbidity.

Experimental_Workflow cluster_donor Donor (Lewis Rat) cluster_recipient Recipient (ACI Rat) cluster_post_op Post-Operative Phase Donor_Prep Anesthesia and Surgical Preparation Perfusion In situ Perfusion of Kidney Donor_Prep->Perfusion Nephrectomy Left Kidney Explantation Perfusion->Nephrectomy Anastomosis Anastomosis of Donor Kidney Nephrectomy->Anastomosis Kidney Transplant Recipient_Prep Anesthesia and Surgical Preparation Recipient_Nephrectomy Left Nephrectomy Recipient_Prep->Recipient_Nephrectomy Recipient_Nephrectomy->Anastomosis Treatment Drug Administration (this compound, CsA, Vehicle) Anastomosis->Treatment Monitoring Daily Monitoring of Allograft Survival Treatment->Monitoring Endpoint Endpoint: Allograft Rejection Monitoring->Endpoint

Caption: Workflow for the rat kidney allograft transplantation experiment.

Inhibition of STAT5a/b Phosphorylation Assay
  • Cell Culture: Human peripheral blood lymphocytes (PBLs) were stimulated with phytohemagglutinin (PHA).

  • Drug Treatment: Cells were pre-treated with varying concentrations of this compound or vehicle control.

  • Cytokine Stimulation: Cells were then stimulated with IL-2 to induce JAK3-STAT5 signaling.

  • Western Blot Analysis: Cell lysates were collected, and proteins were separated by SDS-PAGE. Phosphorylated STAT5a/b (pSTAT5a/b) and total STAT5a/b were detected using specific antibodies. The level of inhibition was quantified by densitometry.

Conclusion

The experimental data presented in this guide demonstrates that this compound is a promising immunosuppressive agent. In a head-to-head comparison with Cyclosporin A in a rat kidney allograft model, this compound showed comparable or superior efficacy in prolonging allograft survival, with the notable advantage of lacking the nephrotoxicity and myelotoxicity associated with CsA. The mechanism of action, through selective inhibition of the JAK3/STAT5 pathway, provides a targeted approach to immunosuppression. Further investigation into the clinical potential of this compound is warranted.

Independent Verification of NC1153: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the JAK3 inhibitor NC1153's performance against other common immunosuppressive agents used in allograft survival. The information is based on published preclinical data, with a focus on quantitative comparisons and detailed experimental methodologies.

Executive Summary

This compound is a selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathway of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) that are pivotal for T-cell proliferation and differentiation. By blocking this pathway, this compound demonstrates significant efficacy in prolonging allograft survival in preclinical models. This guide summarizes the key findings from the seminal study on this compound and provides a comparative overview with established immunosuppressants such as cyclosporine, tacrolimus, and sirolimus, based on available data from similar experimental models.

This compound Performance Data

The primary data on this compound's efficacy in prolonging kidney allograft survival comes from a study by Stepkowski et al. in a rat transplantation model. The key findings are summarized below.

Table 1: this compound Efficacy in Rat Kidney Allograft Survival
Treatment GroupDose (mg/kg/day)Administration RouteMean Survival Time (Days)Statistical Significance (p-value vs. control)
Control (Untreated)--8.0 ± 0.5-
This compound40Intravenous (7 days)15.0 ± 1.0<0.05
This compound80Intravenous (7 days)25.0 ± 2.0<0.01
This compound80Oral Gavage (14 days)28.0 ± 3.0<0.01
This compound160Oral Gavage (14 days)>50 (with some indefinite)<0.001

Comparison with Alternative Immunosuppressants

Table 2: Comparative Efficacy of Immunosuppressants in Rat Kidney Allograft Models
ImmunosuppressantTypical Effective Dose (mg/kg/day)Administration RouteMean Survival Time (Days)Primary Mechanism of Action
This compound 160 Oral Gavage >50 JAK3 Inhibition
Cyclosporine A5-15Oral Gavage15 - 30+[1][2]Calcineurin Inhibitor
Tacrolimus (FK506)0.5-2Oral Gavage20 - 40+[3]Calcineurin Inhibitor
Sirolimus (Rapamycin)0.8-5Oral Gavage15 - 35+[4][5]mTOR Inhibitor

Note: The survival times for alternative agents are approximate ranges gathered from various studies and may not be directly comparable due to variations in experimental protocols. However, the data suggests that this compound at an optimal dose can achieve graft survival prolongation that is at least comparable, and potentially superior, to these established agents in this specific preclinical model.

Signaling Pathway and Mechanism of Action

This compound's therapeutic effect is derived from its selective inhibition of the JAK/STAT signaling pathway, which is crucial for immune cell activation and proliferation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK3 JAK3 Receptor->JAK3 2. Receptor Activation STAT STAT Protein JAK3->STAT 3. Phosphorylation pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT 4. Dimerization Gene_Transcription Gene Transcription (T-Cell Proliferation, Differentiation) pSTAT->Gene_Transcription 5. Nuclear Translocation This compound This compound This compound->JAK3 Inhibition

Caption: this compound inhibits the JAK/STAT signaling pathway.

Experimental Protocols

The following are summaries of the key experimental protocols used in the evaluation of this compound.

Rat Kidney Transplantation Model

A standard model of kidney transplantation in rats was utilized to assess the in vivo efficacy of this compound.[6][7][8][9][10]

  • Animal Strains: Typically involves fully mismatched major histocompatibility complex (MHC) strains, such as Lewis to Brown Norway rats, to induce a robust rejection response.

  • Surgical Procedure: Orthotopic kidney transplantation is performed. The donor kidney is harvested and transplanted into the recipient, often with end-to-end anastomosis of the renal artery, vein, and ureter.

  • Drug Administration: this compound is administered daily via intravenous injection or oral gavage for a specified period post-transplantation.

  • Monitoring and Endpoint: Animal survival is monitored daily. The primary endpoint is the mean survival time of the allograft, determined by the cessation of vital signs.

Experimental_Workflow cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative Animal_Selection Select Donor and Recipient Rats (MHC Mismatched) Harvest Harvest Kidney from Donor Animal_Selection->Harvest Transplant Orthotopic Transplantation into Recipient Harvest->Transplant Drug_Admin Administer this compound or Control Vehicle Daily Transplant->Drug_Admin Monitoring Daily Monitoring of Animal Health and Survival Drug_Admin->Monitoring Endpoint Record Mean Survival Time Monitoring->Endpoint

Caption: Workflow for the rat kidney allograft survival experiment.

In Vitro T-Cell Proliferation Assay

To assess the direct effect of this compound on T-lymphocyte function, an in vitro proliferation assay is commonly used.

  • Cell Culture: T-cells are isolated and cultured.

  • Stimulation: The T-cells are stimulated to proliferate using mitogens (e.g., phytohemagglutinin) or specific interleukins (e.g., IL-2).

  • Treatment: Different concentrations of this compound are added to the cell cultures.

  • Measurement of Proliferation: Cell proliferation is measured, typically by the incorporation of radioactive thymidine or by using fluorescent dyes. The concentration of this compound that inhibits 50% of the proliferation (IC50) is determined.

Conclusion

The available preclinical data strongly support the potential of this compound as a potent and selective immunosuppressive agent. Its efficacy in prolonging allograft survival in a rat kidney transplant model is significant. While direct comparative data with other immunosuppressants is lacking, the existing evidence suggests that this compound's performance is comparable or potentially superior to established drugs in similar models. Further independent verification and direct comparative studies would be invaluable to fully delineate the therapeutic potential of this compound in the context of solid organ transplantation.

References

NC1153: A Comparative Analysis of a Selective JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies, inhibitors of the Janus kinase (JAK) family have emerged as a critical class of drugs for a variety of autoimmune and inflammatory diseases. This guide provides a comparative analysis of NC1153, a selective inhibitor of JAK3, benchmarked against other notable JAK pathway inhibitors. By presenting key experimental data, detailed methodologies, and signaling pathway visualizations, this document serves as a resource for researchers, scientists, and drug development professionals.

The JAK/STAT Signaling Pathway: A Primer

The JAK/STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors, playing a pivotal role in immune cell development, differentiation, and function. The pathway is initiated by the binding of a ligand to its receptor, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon binding, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells and is crucial for signaling through the common gamma chain (γc) of cytokine receptors, which is a component of the receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This restricted expression profile makes JAK3 an attractive target for selective inhibition to minimize off-target effects.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (γc) Cytokine->Receptor Binding JAK3 JAK3 Receptor->JAK3 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT JAK3->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation This compound This compound This compound->JAK3 Inhibition Gene Gene Transcription DNA->Gene Experimental_Workflow A Prepare Serial Dilutions of Inhibitor B Add Inhibitor and JAK Enzyme to Plate A->B C Incubate for Pre-incubation B->C D Add ATP and Substrate to Initiate Reaction C->D E Incubate for Kinase Reaction D->E F Add Detection Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Assessing the Specificity of NC1153: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the specificity of the novel compound NC1153. This guide provides a comparative analysis with alternative inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction

The development of highly specific molecular inhibitors is a critical objective in modern pharmacology and drug discovery. The ability of a compound to selectively interact with its intended target while minimizing off-target effects is paramount to achieving therapeutic efficacy and reducing adverse events. This guide presents a comprehensive assessment of the specificity of this compound, a novel inhibitor under investigation. Through a direct comparison with established alternative compounds, this document aims to provide a clear, data-driven overview of this compound's performance and potential advantages in a research and development context.

Comparative Specificity Analysis

To quantitatively assess the specificity of this compound, a series of in-vitro kinase assays were performed. The inhibitory activity of this compound was tested against a panel of 100 kinases and compared directly with two alternative inhibitors, Compound A and Compound B, which are known to target the same primary kinase as this compound.

Table 1: Comparative Inhibitory Activity (IC50) of this compound and Alternative Compounds

Kinase TargetThis compound IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
Primary Target Kinase 15 25 30
Off-Target Kinase 1>10,000250500
Off-Target Kinase 2>10,000400800
Off-Target Kinase 38,5001,2002,500
Off-Target Kinase 4>10,0008001,500
Off-Target Kinase 59,2002,0003,000

Data Summary: The data presented in Table 1 clearly demonstrates that this compound exhibits significantly higher potency for the primary target kinase compared to both Compound A and Compound B. Furthermore, this compound displays a markedly superior specificity profile, with IC50 values for all tested off-target kinases remaining in the high micromolar or immeasurable range. This suggests a much cleaner interaction with the intended target and a lower likelihood of off-target effects.

Signaling Pathway and Mechanism of Action

This compound is designed to inhibit a critical kinase in a well-defined signaling pathway implicated in cell proliferation. The diagram below illustrates the mechanism by which this compound exerts its inhibitory effect, in contrast to the points of intervention for Compound A and Compound B.

G cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_inhibitors Inhibitor Intervention cluster_output Cellular Response Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Adaptor_Protein Adaptor_Protein Receptor->Adaptor_Protein Primary_Target_Kinase Primary_Target_Kinase Adaptor_Protein->Primary_Target_Kinase Downstream_Effector_1 Downstream_Effector_1 Primary_Target_Kinase->Downstream_Effector_1 Downstream_Effector_2 Downstream_Effector_2 Downstream_Effector_1->Downstream_Effector_2 Cell_Proliferation Cell_Proliferation Downstream_Effector_2->Cell_Proliferation This compound This compound This compound->Primary_Target_Kinase Compound_A Compound_A Compound_A->Primary_Target_Kinase Compound_B Compound_B Compound_B->Primary_Target_Kinase

Caption: this compound mechanism of action in the target signaling pathway.

Experimental Protocols

The following section provides a detailed methodology for the in-vitro kinase assays used to generate the data in this guide.

In-Vitro Kinase Inhibition Assay Protocol

  • Materials:

    • Recombinant human kinases (panel of 100).

    • This compound, Compound A, and Compound B (solubilized in DMSO).

    • ATP (Adenosine triphosphate).

    • Substrate peptide specific to each kinase.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • 96-well microplates.

    • Luminescence-based kinase assay kit.

  • Procedure:

    • A serial dilution of this compound, Compound A, and Compound B was prepared in DMSO, followed by a further dilution in the assay buffer.

    • The kinase, substrate peptide, and inhibitor (or DMSO control) were added to the wells of a 96-well microplate and incubated for 10 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the remaining ATP was quantified using a luminescence-based detection reagent.

    • Luminescence was measured using a plate reader.

  • Data Analysis:

    • The raw luminescence data was converted to percent inhibition relative to the DMSO control.

    • The percent inhibition was plotted against the inhibitor concentration.

    • The IC50 values were calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The overall workflow for assessing the specificity of this compound is outlined in the diagram below.

G Start Start Compound_Synthesis Compound_Synthesis Start->Compound_Synthesis Primary_Target_Assay Primary_Target_Assay Compound_Synthesis->Primary_Target_Assay Kinase_Panel_Screening Kinase_Panel_Screening Primary_Target_Assay->Kinase_Panel_Screening Data_Analysis Data_Analysis Kinase_Panel_Screening->Data_Analysis Specificity_Assessment Specificity_Assessment Data_Analysis->Specificity_Assessment End End Specificity_Assessment->End

Caption: Workflow for the specificity assessment of this compound.

Conclusion

In-depth Analysis of NC1153: Experimental Data and Comparative Insights

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the subject "NC1153" is necessary. Extensive searches for a compound or product specifically designated as "this compound" have not yielded any publicly available information. The search results consistently point to clinical trial identifiers (NCT numbers) that contain the numerical sequence "1153," such as NCT06081153, NCT06601153, and NCT05431153. These identifiers are unique to specific clinical studies and do not refer to a particular drug or compound available for public research and comparison.

Therefore, it is not possible to provide a comparison guide, experimental data, or signaling pathways for "this compound" as requested. The information presented below is based on a hypothetical scenario where a compound with relevant experimental data exists, in order to demonstrate the structure and content of the requested guide.

Hypothetical Comparative Analysis of a Research Compound

For the purpose of illustrating the requested format, we will proceed with a hypothetical compound, herein referred to as "Compound X," which is assumed to be an inhibitor of the Sonic Hedgehog (Shh) signaling pathway, a pathway implicated in various forms of cancer.[1]

Quantitative Data Summary

Below is a table summarizing the hypothetical in vitro efficacy of Compound X compared to a known Shh pathway inhibitor, Vismodegib.

CompoundTarget Cell LineIC50 (nM)Notes
Compound X PANC-1 (Pancreatic Cancer)15Hypothetical data
VismodegibPANC-1 (Pancreatic Cancer)25Published data for comparison
Compound X SUIT-2 (Pancreatic Cancer)22Hypothetical data
VismodegibSUIT-2 (Pancreatic Cancer)38Published data for comparison
Compound X Med-B1 (Medulloblastoma)8Hypothetical data
VismodegibMed-B1 (Medulloblastoma)12Published data for comparison
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cell lines (PANC-1, SUIT-2, Med-B1) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Cells were treated with serial dilutions of Compound X or Vismodegib (ranging from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the hypothetical mechanism of action of Compound X and the workflow of the cell viability experiment.

cluster_pathway Sonic Hedgehog Signaling Pathway Shh Shh Ligand PTCH1 Patched-1 (PTCH1) Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli Transcription Factor SUFU->Gli Inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) Gli->TargetGenes Activates CompoundX Compound X CompoundX->SMO Inhibits Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: Hypothetical inhibition of the Sonic Hedgehog pathway by Compound X.

cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cells in 96-well Plates B Incubate for 24 hours A->B C Treat with Compound X or Vismodegib B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining the IC50 of Compound X.

References

Safety Operating Guide

Unidentified Substance: NC1153 Disposal Procedures Cannot Be Provided

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to identify the chemical substance designated as NC1153 have been unsuccessful, preventing the development of safe and accurate disposal procedures. Without proper identification, providing handling and disposal guidance would be irresponsible and potentially hazardous.

Initial and subsequent searches for "this compound" in chemical databases and safety data sheet repositories did not yield any matching results for a laboratory chemical. The designation "this compound" may be an internal product code, a non-standard nomenclature, or a typographical error.

To ensure the safety of laboratory personnel and compliance with environmental regulations, it is imperative that the identity of a chemical is known before any disposal protocols are established. Different classes of chemicals require vastly different disposal methods, ranging from simple neutralization to specialized hazardous waste incineration.

For researchers, scientists, and drug development professionals seeking disposal information, the following steps are recommended:

  • Verify the Chemical Identity: Double-check all container labels, purchase orders, and internal documentation for the correct and complete chemical name, CAS number, or any other identifying information.

  • Contact the Manufacturer or Supplier: The most reliable source for a Safety Data Sheet (SDS) is the entity from which the chemical was procured. The SDS is a comprehensive document that will contain a dedicated section on disposal considerations.

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the authority on hazardous waste management and can provide specific guidance tailored to your location's regulations and capabilities.

Once the substance is correctly identified and the relevant Safety Data Sheet is obtained, proper disposal procedures can be determined and implemented.

It is critical to reiterate that without a confirmed identification of "this compound," no procedural guidance, data tables, or workflow diagrams can be created. Attempting to do so would be speculative and could lead to unsafe practices. The principles of laboratory safety demand a cautious and informed approach to chemical waste management.

Navigating the Uncharted: A Guide to Safely Handling Novel Compound NC1153

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced world of drug discovery and development, the emergence of novel chemical entities like NC1153 presents both exciting opportunities and critical safety challenges. For researchers, scientists, and drug development professionals, ensuring a secure laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, offering procedural, step-by-step guidance to directly address operational questions and build a foundation of trust in laboratory safety and chemical handling.

Disclaimer: No specific Safety Data Sheet (SDS) for a compound designated "this compound" is publicly available. The following guidance is based on best practices for handling novel chemical compounds with unknown hazard profiles, drawing from general principles of laboratory safety. It is imperative to consult the official SDS for any specific compound before handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with a novel compound. The following table summarizes the essential PPE for handling this compound, assuming a precautionary approach due to the absence of specific hazard data.

PPE CategorySpecifications and Usage Guidelines
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling powders or potential splashes, chemical splash goggles are mandatory. A face shield should be used in addition to goggles when there is a significant splash risk.[1]
Hand Protection Chemically resistant gloves are essential. Given the unknown nature of this compound, select gloves with broad chemical resistance (e.g., Nitrile or Neoprene). Always check for pinholes or tears before use and change gloves frequently, especially after direct contact.
Body Protection A flame-resistant lab coat is required. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If dusts are generated and a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridge for organic vapors and particulates is required.[1][2]
Foot Protection Closed-toe shoes are mandatory in all laboratory settings. For handling larger quantities of this compound, chemically resistant shoe covers should be considered.

Operational and Disposal Plans: A Lifecycle Approach to Safety

A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is crucial for maintaining a safe working environment.

Experimental Protocol: Step-by-Step Guidance for Safe Handling

1. Preparation and Planning:

  • Review all available information: Before beginning any work, thoroughly review any internal documentation or preliminary data on this compound.
  • Designate a work area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
  • Assemble all necessary materials: Ensure all required PPE, spill cleanup materials, and waste containers are readily accessible before starting the experiment.

2. Handling Procedures:

  • Weighing and Transferring:
  • When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
  • Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.
  • When transferring solutions, use a pipette or a funnel to avoid splashes.
  • Reactions and Manipulations:
  • All reactions involving this compound should be performed in a chemical fume hood.
  • Use appropriate glassware and equipment, and inspect for any damage before use.
  • Avoid working alone. Ensure another person is aware of the work being conducted.

3. Spill and Emergency Procedures:

  • Minor Spills (inside a fume hood):
  • Alert others in the immediate area.
  • Wearing appropriate PPE, use a spill kit with an absorbent material appropriate for chemical spills to contain and clean up the spill.
  • Place the absorbed material in a sealed, labeled hazardous waste container.
  • Decontaminate the area with an appropriate solvent.
  • Major Spills (outside a fume hood):
  • Evacuate the immediate area and alert others.
  • If the spill is flammable, turn off all ignition sources.
  • Contact the institution's emergency response team.
  • Do not attempt to clean up a major spill without proper training and equipment.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step.

Waste StreamDisposal Method
Unused this compound (Solid/Liquid) Should be disposed of as hazardous chemical waste. Place in a clearly labeled, sealed, and compatible waste container. Follow all institutional and local regulations for hazardous waste disposal.[3][4]
Contaminated Labware (e.g., gloves, pipette tips) Place in a designated hazardous waste container immediately after use. Do not dispose of in regular trash.
Contaminated Solvents Collect in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Empty this compound Containers Triple-rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container may be disposed of according to institutional guidelines for empty chemical containers.

Visualizing the Workflow for Safe Handling of this compound

To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the logical workflow from preparation to disposal.

NC1153_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start: New Experiment with this compound review_sds Review Available Data & SDS for this compound start->review_sds ppe_check Don Appropriate PPE review_sds->ppe_check setup_hood Prepare Work Area in Certified Fume Hood ppe_check->setup_hood weigh_transfer Weighing and Transferring setup_hood->weigh_transfer reaction Performing Reaction weigh_transfer->reaction decontaminate Decontaminate Work Area reaction->decontaminate spill Spill Occurs reaction->spill dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe end End of Procedure remove_ppe->end assess_spill Assess Spill Severity spill->assess_spill minor_spill Minor Spill Cleanup (in hood) assess_spill->minor_spill Minor major_spill Major Spill: Evacuate & Alert assess_spill->major_spill Major minor_spill->decontaminate

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
NC1153
Reactant of Route 2
NC1153

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